Thiobis(hexamethyldisilazane)
Description
Historical Development and Foundational Discoveries
The foundational work on Thiobis(hexamethyldisilazane) centered on establishing viable synthetic routes to make the compound accessible for further study. The most widely documented and fundamental method for its preparation is the direct aminolysis of sulfur dichloride (SCl₂). This reaction involves treating hexamethyldisilazane (B44280) ([(CH₃)₃Si]₂NH) with sulfur dichloride, typically under inert atmospheric conditions to prevent unwanted side reactions.
A significant alternative to this method is the lithium-mediated synthesis. This route utilizes lithium hexamethyldisilazide ([(CH₃)₃Si]₂NLi) as a potent nucleophile, which reacts with sulfur dichloride and elemental sulfur (S₈). A key advantage of this approach is the ability to generate not only Thiobis(hexamethyldisilazane) but also related polysulfides with the general structure [(CH₃)₃Si]₂NSₓN[(CH₃)₃Si]₂, where 'x' can be greater than one. The degree of sulfidation can be controlled by adjusting the amount of elemental sulfur used in the reaction, offering a degree of tunability not present in the direct aminolysis method. These synthetic discoveries were crucial in providing the groundwork for all subsequent research into the compound's properties and applications.
Research Trajectory and Evolution of Synthetic Chemistry Involving Disilazane-Sulfur Compounds
The research trajectory of Thiobis(hexamethyldisilazane) illustrates a clear evolution from the well-established chemistry of its precursor, hexamethyldisilazane (HMDS), to more specialized applications that leverage its unique sulfur-nitrogen-silicon framework. HMDS is a widely recognized and extensively used silylating agent, primarily employed to introduce trimethylsilyl (B98337) groups as protecting functionalities for various active sites on molecules, such as alcohols and amines, or to enhance the volatility of compounds for gas chromatography. wikipedia.orgchemicalbook.com
The incorporation of a sulfur bridge in Thiobis(hexamethyldisilazane) opened new avenues of research beyond simple silylation. A significant evolution in its application is in the field of surface chemistry and materials science. Research has demonstrated its effectiveness as a precursor for the deposition of sulfur onto gold surfaces. researchgate.net This process is remarkably efficient, allowing for the rapid formation of dense sulfur layers through a one-step concerted adsorption mechanism where both silicon-nitrogen bonds cleave concertedly. researchgate.net This capability is crucial in the development of advanced materials for electronics and sensor applications. researchgate.net
Furthermore, the synthetic utility of Thiobis(hexamethyldisilazane) has expanded, and it is now recognized as a valuable precursor for a range of organosilicon compounds and for the synthesis of complex heterocyclic structures essential in pharmaceuticals and agrochemicals. This represents a shift in the research focus, viewing the molecule not just as a source of silyl (B83357) groups but as a versatile building block and a sulfur transfer reagent. researchgate.netacs.org This trajectory mirrors a broader trend in synthetic chemistry toward developing multifunctional reagents that enable more complex and efficient molecular constructions. nih.gov
Significance within Silicon, Sulfur, and Nitrogen Chemistry
The primary significance of Thiobis(hexamethyldisilazane) lies in its unique molecular structure, which intrinsically links the distinct domains of silicon, sulfur, and nitrogen chemistry. The compound features a central sulfur atom covalently bonded to two nitrogen atoms, which are in turn bonded to silicon atoms (an N-S-N linkage flanked by silyl groups). This architecture makes it a valuable tool for exploring the reactivity and synthetic potential at the interface of these three elemental branches of chemistry.
The presence of reactive silicon-nitrogen bonds, characteristic of silazanes, allows it to participate in reactions typical of silylating agents. wikipedia.org Simultaneously, the central sulfur atom imparts reactivity associated with thioethers and sulfur transfer agents. libretexts.org This dual reactivity allows the compound to facilitate a diverse range of chemical transformations. For instance, it can act as a precursor for silicon carbonitride (SiCN) thin films through chemical vapor deposition, a process central to silicon chemistry. plos.org Concurrently, its ability to deliver sulfur atoms to surfaces and other molecules highlights its role in sulfur chemistry. researchgate.netresearchgate.net
This multifunctional nature enables the construction of complex molecules that incorporate Si, N, and S, which would otherwise require multi-step synthetic sequences using separate reagents. The study of Thiobis(hexamethyldisilazane) and related disilazane-sulfur compounds provides fundamental insights into the bonding and reactivity of S-N-Si linkages, contributing to the broader understanding of inorganic and organometallic chemistry. researchgate.net Its ability to bridge these chemical fields makes it a significant and versatile reagent in the synthetic chemist's toolkit.
Data Tables
Table 1: Properties of Thiobis(hexamethyldisilazane)
| Property | Value |
| CAS Number | 18243-89-5 chemicalbook.com |
| Molecular Formula | C₁₂H₃₆N₂SSi₄ chemicalbook.com |
| Molecular Weight | 352.83 g/mol chemicalbook.com |
| Melting Point | 65-67 °C guidechem.com |
| Boiling Point | 142-143 °C at 15 mm Hg guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[[bis(trimethylsilyl)amino]sulfanyl-trimethylsilylamino]-dimethylsilyl]methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H36N2SSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYSTONGOLZKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)SN([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36N2SSi4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Precursor Chemistry of Thiobis Hexamethyldisilazane
Established Synthetic Routes and Reaction Mechanisms
The preparation of Thiobis(hexamethyldisilazane) has been achieved through several established methods, primarily involving halosilane precursors or direct sulfurization reactions. These routes are well-documented and provide reliable access to the target compound.
Halosilane-Based Condensation Pathways
A primary and widely utilized method for synthesizing Thiobis(hexamethyldisilazane) involves the condensation reaction of a halosilane, typically trimethylsilyl (B98337) chloride, with a suitable nitrogen and sulfur source. Hexamethyldisilazane (B44280) (HMDS) is a common starting material in these pathways. atamanchemicals.com The reaction of lithium hexamethyldisilazide with sulfur dichloride (SCl₂) represents a key example of this approach.
Another variation of this pathway involves the reaction of hexamethyldisilazane with a sulfur halide. The reactivity of the silicon-nitrogen bond in HMDS facilitates the formation of the sulfur-bridged product. These reactions are typically carried out in an inert solvent to prevent hydrolysis of the reactants and products.
A lithium-mediated route offers an alternative condensation pathway. In this method, lithium hexamethyldisilazide ([(CH₃)₃Si]₂NLi) acts as a potent nucleophile, reacting with a sulfur source like sulfur dichloride (SCl₂) to yield Thiobis(hexamethyldisilazane). An advantage of this method is its suitability for substrates that are sensitive to the hydrogen chloride (HCl) generated in other halosilane-based routes.
Direct Sulfur Insertion and Exchange Reactions
Direct sulfur insertion into the silicon-nitrogen bond of hexamethyldisilazane presents another synthetic strategy. While specific details for the direct synthesis of Thiobis(hexamethyldisilazane) via this route are not extensively documented in the provided results, the concept is analogous to the synthesis of related sulfur-containing silicon compounds. For instance, hexamethyldisilathiane (B1360051) can be synthesized by reacting silicon-containing precursors with sulfur sources. smolecule.com This suggests the feasibility of a similar approach for Thiobis(hexamethyldisilazane), potentially involving the reaction of HMDS with elemental sulfur under specific conditions.
Furthermore, reactions involving sulfur exchange are also plausible. The reaction of hexamethyldisilazane with sulfur dioxide has been reported to form 1,1,1-trimethyl-N-sulfinylsilanamine, demonstrating the reactivity of the Si-N bond towards sulfur-containing electrophiles. duke.eduduke.edu
Mechanistic Studies of Thiobis(hexamethyldisilazane) Formation
The formation of Thiobis(hexamethyldisilazane) is governed by the fundamental principles of nucleophilic substitution at silicon and sulfur centers. The reactivity of the compound is largely attributed to the presence of the Si-N bonds and the central sulfur atom.
In halosilane-based syntheses, the mechanism likely involves the nucleophilic attack of the nitrogen atom of hexamethyldisilazane or its lithiated derivative on the sulfur halide. This is followed by the elimination of a salt, such as lithium chloride, to form the S-N bond.
A study on the deposition of sulfur on gold surfaces using Thiobis(hexamethyldisilazane) as a precursor proposed a concerted adsorption mechanism involving the cleavage of both S-N bonds. researchgate.net While this pertains to a surface reaction, it provides insight into the lability of the S-N linkage in the molecule, which is a key aspect of its formation and reactivity. The reaction of hexamethyldisilazane with silica (B1680970) surfaces is understood to proceed via a two-step mechanism, initiated by the interaction of a surface silanol (B1196071) group with the nitrogen atom of HMDS. researchgate.netresearchgate.net This highlights the inherent reactivity of the N-H bond in HMDS and its propensity to engage with electrophilic species, a crucial step in many of its synthetic transformations.
Emerging and Sustainable Synthetic Approaches
Catalytic Strategies for Enhanced Efficiency
The use of catalysts can significantly enhance the efficiency of silylation reactions. For instance, iodine has been shown to be an effective catalyst, with as little as 0.5 mol% accelerating silylation reactions by 40% without a negative impact on the yield. Other catalytic systems, such as those employing Lewis acids, have been explored for promoting the formation of thioether bonds in related compounds and could potentially be applied to the synthesis of Thiobis(hexamethyldisilazane). The use of recyclable acid catalysts like Nafion® NR50 has also been demonstrated in eco-friendly syntheses involving hexamethyldisilazane as a nitrogen source, suggesting a promising avenue for sustainable production. nih.gov
| Catalyst | Application | Advantages |
| Iodine | Silylation Reactions | Accelerates reaction rates at low catalytic loadings. |
| Lewis Acids (e.g., AlCl₃) | Thioether Bond Formation | Can accelerate bond formation. |
| Nafion® NR50 | Isoquinoline Synthesis | Recyclable, transition-metal-free catalysis. nih.gov |
Solvent-Free and Environmentally Benign Syntheses
A significant push in green chemistry is the reduction or elimination of volatile organic solvents. dergipark.org.tr Solvent-free reaction conditions, often coupled with microwave irradiation, have been successfully employed in various syntheses involving hexamethyldisilazane. nih.govorganic-chemistry.org These methods offer several advantages, including shorter reaction times, higher yields, and simpler work-up procedures.
The use of deep eutectic solvents (DES), such as choline (B1196258) chloride/urea, represents another environmentally benign reaction medium for silylation reactions, avoiding the need for hazardous solvents, bases, and catalysts. researchgate.net The development of solvent-free methods for the synthesis of Thiobis(hexamethyldisilazane) would represent a significant advancement in its sustainable production.
| Synthetic Approach | Key Features | Benefits |
| Microwave-assisted, solvent-free synthesis | Use of microwave irradiation without a solvent. | Reduced reaction times, increased yields, cleaner reactions. nih.govorganic-chemistry.org |
| Deep Eutectic Solvents (DES) | Use of a biodegradable and low-toxicity solvent system. | Environmentally benign, avoids hazardous materials. researchgate.net |
Flow Chemistry and Continuous Synthesis Methodologies
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of specialized chemical compounds, including Thiobis(hexamethyldisilazane). mdpi.com Flow chemistry utilizes systems of pumps and tubes to move reagents through controlled temperature and pressure zones, offering enhanced reaction control, improved safety, and greater scalability compared to conventional batch methods. mdpi.comgoogle.com This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous materials, as the small reaction volumes at any given time mitigate risks. mdpi.com
In the context of Thiobis(hexamethyldisilazane) synthesis, continuous flow reactors offer precise management of reaction parameters, such as temperature and residence time, leading to higher yields and purity. For instance, a continuous flow process for its synthesis can operate at temperatures between 20–30°C, with a throughput capacity of 50–100 kg per day. This approach not only streamlines production but also facilitates the integration of in-line purification steps, such as continuous distillation, to yield a product of exceptional purity. google.com The high surface-area-to-volume ratio in flow reactors ensures efficient heat transfer, preventing the formation of unwanted byproducts that can occur in large, difficult-to-cool batch reactors. mdpi.com The result is a more efficient, consistent, and scalable manufacturing process for producing high-grade Thiobis(hexamethyldisilazane).
Table 1: Comparison of Synthesis Methodologies for Thiobis(hexamethyldisilazane)
| Method | Typical Yield (%) | Typical Purity (%) | Scalability |
|---|---|---|---|
| Direct Aminolysis | 70–85 | 95–99 | High |
| Lithium-Mediated | 60–75 | 85–95 | Moderate |
| Continuous Flow | 80–90 | >99 | Industrial |
This table summarizes data from comparative analyses of different synthetic routes.
Purification and Isolation Techniques for High-Purity Research Samples
Achieving the high purity of Thiobis(hexamethyldisilazane) necessary for advanced research applications requires meticulous purification and isolation techniques. The primary and most effective method for purifying this compound is vacuum distillation. acs.org Due to the compound's high boiling point and sensitivity to thermal decomposition at atmospheric pressure, distillation under reduced pressure is essential.
Research findings indicate that vacuum distillation performed at a pressure of 10⁻³ bar and a temperature range of 120–150°C can consistently produce Thiobis(hexamethyldisilazane) with a purity exceeding 99%. This process effectively separates the target compound from lower-boiling starting materials, such as hexamethyldisilazane, and non-volatile impurities or polymeric byproducts.
For removing specific impurities, other techniques may be employed as supplementary steps. While less common for the final purification of the thiobis compound itself, methods used for its precursor, hexamethyldisilazane (HMDS), can be informative. For instance, washing with a non-polar solvent like petroleum ether can remove certain impurities prior to distillation. guidechem.com In cases where distillation is insufficient to separate compounds with very close boiling points, preparative chromatography could theoretically be applied, although this is more common at the laboratory scale for obtaining analytical standards rather than for bulk purification. acs.org The selection of the purification strategy is dictated by the initial purity of the crude product and the stringent quality requirements for its intended research application.
Table 2: Purification Parameters for High-Purity Thiobis(hexamethyldisilazane)
| Technique | Pressure | Temperature | Achieved Purity |
|---|---|---|---|
| Vacuum Distillation | 10⁻³ bar | 120–150°C | >99% |
This table details the specific conditions for obtaining high-purity research-grade samples via vacuum distillation.
Sophisticated Spectroscopic and Diffraction Based Structural Elucidation of Thiobis Hexamethyldisilazane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Electronic Environments and Molecular Dynamics
NMR spectroscopy is a cornerstone technique for the characterization of Thiobis(hexamethyldisilazane). By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ²⁹Si, and ¹⁵N, NMR provides a detailed map of the molecular framework.
Multi-Nuclear NMR Analysis (e.g., ¹H, ¹³C, ²⁹Si, ¹⁵N)
A multi-nuclear NMR approach is essential for a comprehensive understanding of Thiobis(hexamethyldisilazane). Due to the molecular symmetry, where all four trimethylsilyl (B98337) (SiMe₃) groups are chemically equivalent, the spectra are expected to be relatively simple.
¹H NMR: The proton NMR spectrum is anticipated to show a single, sharp resonance corresponding to the 36 equivalent protons of the four trimethylsilyl groups. The chemical shift of this singlet would be indicative of the electronic environment around the methyl protons. In the closely related Hexamethyldisilazane (B44280) (HMDS), this peak appears near 0.06 ppm. For Thiobis(hexamethyldisilazane), the replacement of the N-H proton with the S-N(SiMe₃)₂ group would slightly alter the electron density, but the shift is expected to remain in the high-field region typical for silyl (B83357) methyl groups. chemicalbook.comuvic.ca In various metal complexes of the bis(trimethylsilyl)amide ligand, the ¹H NMR chemical shift of the SiMe₃ protons is highly sensitive to the coordination environment, demonstrating the utility of this technique in studying derivatives. nih.govacs.org
¹³C NMR: The carbon-13 NMR spectrum, typically recorded with proton decoupling, would display a single resonance for the 12 equivalent methyl carbons. masterorganicchemistry.comyoutube.com The chemical shift, expected in the range of 2-5 ppm, provides information about the carbon backbone of the silyl groups. oregonstate.edu The exact position would be influenced by the electronegativity of the silicon and nitrogen atoms.
¹⁵N NMR: Nitrogen-15 NMR, while often requiring isotopic enrichment due to the low natural abundance and unfavorable relaxation times of the ¹⁵N nucleus, would offer direct information about the nitrogen atoms. nih.gov A single peak would confirm the equivalence of the two nitrogen atoms. The chemical shift would be highly informative about the hybridization of the nitrogen and the nature of the N-S and N-Si bonds.
Table 1: Predicted Multi-Nuclear NMR Data for Thiobis(hexamethyldisilazane)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~0.1 - 0.3 | Singlet | Corresponds to the 36 equivalent protons of the four -Si(CH₃)₃ groups. |
| ¹³C | ~2 - 5 | Singlet | Corresponds to the 12 equivalent carbons of the four -Si(CH₃)₃ groups. |
| ²⁹Si | Variable | Singlet | Corresponds to the four equivalent silicon atoms. Highly sensitive to the electronic environment. |
| ¹⁵N | Variable | Singlet | Corresponds to the two equivalent nitrogen atoms. Provides direct information on the N-S-N backbone. |
Advanced 2D NMR Techniques (e.g., HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments would be instrumental in confirming the assignments made from 1D spectra and elucidating through-bond and through-space correlations.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): An HMQC or HSQC spectrum would show a single correlation peak between the ¹H resonance of the methyl groups and the ¹³C resonance of the same groups, confirming their direct one-bond (¹J_CH_) connectivity.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings (typically 2-3 bonds). For Thiobis(hexamethyldisilazane), it would be expected to show a correlation between the methyl protons (¹H) and the silicon atom (²⁹Si) to which they are attached, confirming the Si-C-H pathway. This provides unambiguous evidence for the integrity of the trimethylsilyl fragment.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies nuclei that are close in space. While less critical for this highly symmetric and relatively rigid molecule, it could be used to confirm the spatial proximity of protons within the same or adjacent trimethylsilyl groups.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) provides structural information on materials in the solid phase. For Thiobis(hexamethyldisilazane), which is a solid at room temperature, ssNMR could reveal details about its crystalline packing and molecular conformation. nih.gov
Using techniques like Cross-Polarization Magic Angle Spinning (CPMAS), high-resolution spectra of ¹³C and ²⁹Si nuclei can be obtained. nih.gov The presence of multiple peaks in the ssNMR spectrum, where only single peaks are observed in solution, would indicate the presence of crystallographically inequivalent molecules in the unit cell or the existence of different polymorphs. Furthermore, ssNMR can be used to study molecular dynamics in the solid state, such as the rotation of the methyl groups.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Characterization
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" for Thiobis(hexamethyldisilazane), allowing for the identification of functional groups and the characterization of bond strengths. nih.govcardiff.ac.uk
Characteristic Vibrational Modes and Band Assignment
The vibrational spectrum of Thiobis(hexamethyldisilazane) is dominated by the modes associated with the numerous methyl groups, as well as the Si-N and S-N skeletal modes. Based on data from related compounds like HMDS, the following assignments can be predicted. researchgate.netnist.gov
C-H Vibrations: The high-frequency region of the spectrum (2900-3000 cm⁻¹) will feature bands corresponding to the asymmetric and symmetric stretching modes of the C-H bonds in the methyl groups. C-H deformation and rocking modes will appear at lower frequencies (~1400-1450 cm⁻¹ and ~850 cm⁻¹, respectively). nih.gov
Si-C Vibrations: The Si-C stretching vibrations typically appear in the 600-800 cm⁻¹ range.
Si-N and S-N Skeletal Vibrations: The most informative region for the core structure is where the Si-N and S-N stretching vibrations occur. The asymmetric Si-N-Si stretch in HMDS is found near 930-940 cm⁻¹. researchgate.net In Thiobis(hexamethyldisilazane), the Si₂N-S-NSi₂ backbone would give rise to characteristic symmetric and asymmetric stretching modes. These vibrations are expected in the 900-1100 cm⁻¹ region and are crucial for confirming the integrity of the molecular skeleton.
Table 2: Predicted Characteristic Vibrational Frequencies for Thiobis(hexamethyldisilazane)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Asymmetric/Symmetric Stretching | 2950 - 3000 | Strong | Medium |
| C-H Asymmetric/Symmetric Deformation | 1400 - 1460 | Medium | Weak |
| Si-CH₃ Symmetric Deformation (umbrella) | 1250 - 1260 | Strong | Weak |
| Si-N Asymmetric Stretching | 900 - 1000 | Strong | Medium |
| S-N Stretching | 950 - 1100 | Strong | Strong |
| Si-CH₃ Rocking | ~850 | Very Strong | Medium |
| Si-C Asymmetric Stretching | 680 - 780 | Strong | Medium |
Analysis of Bond Strengths and Coordination Perturbations
The precise frequencies of the vibrational modes are directly related to the force constants of the bonds, providing a measure of their strength. For example, the position of the Si-N and S-N stretching bands can offer insight into the degree of pπ-dπ bonding between nitrogen, silicon, and sulfur.
When Thiobis(hexamethyldisilazane) acts as a ligand in coordination complexes, vibrational spectroscopy becomes a powerful tool for studying the effects of coordination. A shift in the Si-N or S-N stretching frequencies upon binding to a metal center can indicate how the ligand coordinates and how the electronic density within the S(NSi₂)₂ framework is perturbed. A decrease in the vibrational frequency (a red shift) typically suggests a weakening of the bond upon coordination, whereas an increase (a blue shift) suggests strengthening. nih.govescholarship.org
Mass Spectrometry for Molecular Architecture Confirmation and Fragmentation Pathway Analysis
Mass spectrometry serves as a powerful analytical technique for elucidating the molecular architecture of Thiobis(hexamethyldisilazane) and understanding its fragmentation behavior. Through high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), detailed insights into its elemental composition and structural fragments can be obtained.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of Thiobis(hexamethyldisilazane), which has the molecular formula C₁₂H₃₆N₂SSi₄. guidechem.com This technique provides a highly accurate mass measurement of the molecular ion, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.
Table 1: Theoretical Isotopic Mass Data for Thiobis(hexamethyldisilazane) (C₁₂H₃₆N₂SSi₄)
| Isotope | Abundance (%) | Mass (Da) |
|---|---|---|
| All ¹²C, ¹H, ¹⁴N, ³²S, ²⁸Si | 78.99 | 352.1742 |
| One ¹³C | 10.68 | 353.1775 |
| One ²⁹Si | 3.86 | 353.1720 |
| One ³⁴S | 3.48 | 354.1697 |
| One ³⁰Si | 2.57 | 354.1729 |
This table presents calculated values based on natural isotopic abundances.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS studies on Thiobis(hexamethyldisilazane) are not extensively documented, the fragmentation pathways can be predicted based on the known fragmentation patterns of related organosilicon and sulfur-nitrogen compounds. uni-due.deresearchgate.net
The primary fragmentation is expected to involve the cleavage of the silicon-nitrogen and sulfur-nitrogen bonds, as well as the loss of methyl groups from the trimethylsilyl moieties. The fragmentation of the trimethylsilyl group is a well-characterized process in mass spectrometry. materialsproject.org
Expected Fragmentation Pathways:
Loss of a Methyl Radical: A common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) from the molecular ion, leading to the formation of a stable [M - 15]⁺ ion.
Cleavage of the Si-N Bond: Scission of the silicon-nitrogen bond can lead to the formation of various fragment ions, including those containing the trimethylsilyl group ([Si(CH₃)₃]⁺, m/z 73) and fragments of the remaining sulfur-nitrogen backbone.
Cleavage of the S-N Bond: The sulfur-nitrogen bond is another likely site of fragmentation, which would yield ions corresponding to the [N(SiMe₃)₂]⁺ fragment and the sulfur-containing counterpart.
Rearrangement Reactions: Intramolecular rearrangement reactions, which are common in the mass spectrometry of organosilicon compounds, may also occur, leading to the formation of unexpected fragment ions.
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of Thiobis(hexamethyldisilazane)
| m/z (predicted) | Proposed Fragment Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 337 | [C₁₁H₃₃N₂SSi₄]⁺ | Loss of •CH₃ |
| 147 | [C₅H₁₅NSi₂]⁺ | Cleavage of S-N bond and rearrangement |
| 73 | [C₃H₉Si]⁺ | Cleavage of Si-N bond |
This table is based on theoretical fragmentation patterns of similar compounds.
X-ray Diffraction Studies for Precise Solid-State Molecular Geometry and Coordination Geometries
Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformations
Single-crystal X-ray diffraction (SCXRD) offers the most precise determination of a molecule's solid-state structure. Although a specific crystal structure of Thiobis(hexamethyldisilazane) has not been reported in the searched literature, structural parameters can be inferred from related compounds containing the bis(trimethylsilyl)amide ([N(SiMe₃)₂]⁻) ligand. acs.orgchemrxiv.org
In numerous metal complexes, the [N(SiMe₃)₂]⁻ ligand exhibits characteristic bond lengths and angles. The Si-N bond length is typically in the range of 1.70-1.75 Å, and the Si-N-Si bond angle is generally wide, often exceeding 120°. wikipedia.org For example, in the solid-state structure of Be[N(SiMe₃)₂]₂, the Be-N bond lengths are approximately 1.52 Å, and the Si-N-Si angle is around 127.20°. uni-due.de These values suggest a significant degree of p-character in the nitrogen's lone pair orbitals, leading to a more planar geometry at the nitrogen atom.
For Thiobis(hexamethyldisilazane), it is anticipated that the S-N bond lengths would be consistent with a single bond, and the N-S-N bond angle would be influenced by the steric bulk of the two hexamethyldisilazane groups. Computational modeling, such as Density Functional Theory (DFT), could provide theoretical predictions of these parameters in the absence of experimental data. researchgate.net
Table 3: Typical Bond Parameters in Bis(trimethylsilyl)amide Containing Compounds
| Bond | Typical Length (Å) | Typical Angle (°) | Reference Compound Example |
|---|---|---|---|
| Si-N | 1.72-1.74 | - | Be[N(SiMe₃)₂]₂ uni-due.de |
| Si-N-Si | - | 125-130 | Be[N(SiMe₃)₂]₂ uni-due.de |
| M-N | Varies with metal | - | Ni[N(SiMe₃)₂]₂ complexes nih.gov |
This table presents data from related silylamide compounds to infer the potential structure of Thiobis(hexamethyldisilazane).
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification
Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It is primarily used for phase identification, determination of sample purity, and analysis of crystal structure. researchgate.net While a specific PXRD pattern for Thiobis(hexamethyldisilazane) is not available, the technique would be crucial for characterizing the bulk material.
A PXRD pattern of a pure, crystalline sample of Thiobis(hexamethyldisilazane) would exhibit a unique set of diffraction peaks at specific 2θ angles. This pattern serves as a fingerprint for the compound and can be used to confirm its identity by comparing it to a reference pattern, which could be calculated from a known single-crystal structure. unt.edu Furthermore, PXRD can be employed to identify the presence of any crystalline impurities or different polymorphic forms of the compound. For instance, PXRD has been used to distinguish between different polymorphs of other thiobis compounds. researchgate.net
Advanced Spectroscopic Probes for Electronic Structure and Redox State Investigations
The electronic structure and redox properties of Thiobis(hexamethyldisilazane) are of fundamental interest due to the presence of the sulfur atom, which can exist in various oxidation states, and the electron-rich nitrogen atoms. Advanced spectroscopic techniques, often coupled with theoretical calculations, can provide deep insights into these properties.
The nature of the sulfur-nitrogen bond is a key aspect of the electronic structure. Studies on related sulfur-nitrogen compounds suggest that the degree of π-bonding and the nature of the frontier molecular orbitals are influenced by the substituents on both the sulfur and nitrogen atoms. mcmaster.ca In Thiobis(hexamethyldisilazane), the electron-donating trimethylsilyl groups are expected to influence the electron density at the nitrogen atoms, which in turn affects the S-N bond properties.
The redox behavior of Thiobis(hexamethyldisilazane) would likely be centered on the sulfur atom. Sulfur is known to undergo a range of redox reactions, and the presence of the silylamide groups will modulate the redox potentials. nih.gov Electrochemical techniques, such as cyclic voltammetry, could be employed to experimentally determine the oxidation and reduction potentials of the compound. Theoretical calculations can also predict these properties and help in the interpretation of experimental data. The study of related sulfur diimides has shown that their redox potentials are highly tunable based on the electronic properties of the aryl substituents. acs.org A similar trend would be expected for silylated derivatives.
Table 4: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| Thiobis(hexamethyldisilazane) | C₁₂H₃₆N₂SSi₄ |
| Hexamethyldisilazane | C₆H₁₉NSi₂ |
| Beryllium bis(trimethylsilyl)amide | C₁₂H₃₆BeN₂Si₄ |
| Nickel bis(trimethylsilyl)amide complexes | Varies |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful analytical techniques that provide detailed insights into the electronic structure and chemical bonding of materials. cea.fr While specific experimental XAS and XPS data for Thiobis(hexamethyldisilazane) are not extensively documented in publicly accessible literature, the expected spectroscopic features can be inferred from the analysis of related sulfur-nitrogen-silicon compounds and the fundamental principles of these techniques.
X-ray Absorption Spectroscopy (XAS)
XAS is a technique that probes the local geometric and electronic structure of a specific element within a compound. kyoto-u.ac.jpnih.gov By tuning the X-ray energy across an absorption edge of a target element (e.g., Sulfur K-edge, Nitrogen K-edge, or Silicon K-edge), transitions of core electrons to unoccupied states are induced. The resulting spectrum, particularly the X-ray Absorption Near Edge Structure (XANES) region, is highly sensitive to the oxidation state and coordination environment of the absorbing atom. kyoto-u.ac.jpmdpi.comaps.org
For Thiobis(hexamethyldisilazane), XAS studies would be instrumental in elucidating the electronic environment of the central sulfur atom. The position and features of the sulfur K-edge XANES spectrum would provide direct information about the oxidation state of sulfur and the nature of the sulfur-nitrogen bonds. Comparison with reference spectra of well-characterized sulfur compounds would allow for a precise determination of the local coordination and symmetry around the sulfur atom.
Similarly, Nitrogen K-edge XAS would offer insights into the environment of the nitrogen atoms, distinguishing between the N-S and N-Si bonding environments. Silicon K-edge XAS would primarily probe the Si(CH₃)₃ groups, confirming the local tetrahedral symmetry around the silicon atoms.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cea.frdiva-portal.org The analysis is based on the photoelectric effect, where X-ray irradiation of a material causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of each element and its chemical environment.
In the XPS analysis of Thiobis(hexamethyldisilazane), distinct peaks corresponding to the core levels of sulfur (S 2p), nitrogen (N 1s), silicon (Si 2p), and carbon (C 1s) would be observed. The binding energies of these peaks provide valuable information about the chemical bonding and oxidation states of the constituent elements.
The S 2p spectrum is expected to show a doublet (S 2p₃/₂ and S 2p₁/₂) characteristic of the sulfur's chemical state. thermofisher.com The binding energy would be indicative of a sulfur atom bonded to two nitrogen atoms.
The N 1s spectrum would reveal information about the nitrogen atoms in the S-N-Si linkage. thermofisher.com The binding energy is expected to be consistent with nitrogen in a disilazane-like environment, influenced by the adjacent sulfur atom.
The Si 2p spectrum would correspond to the silicon atoms in the hexamethyldisilazane fragments. The binding energy would be characteristic of silicon bonded to nitrogen and methyl groups.
The C 1s spectrum would arise from the methyl groups attached to the silicon atoms.
The following table summarizes the expected binding energy ranges for the core levels of the elements in Thiobis(hexamethyldisilazane), based on typical values for similar chemical environments found in XPS databases and literature. It is important to note that these are expected ranges, and experimental values may vary depending on the specific instrument and sample conditions.
| Element | Core Level | Expected Binding Energy (eV) | Chemical Environment |
| Sulfur | S 2p | 164.0 - 166.0 | Covalently bonded to two Nitrogen atoms |
| Nitrogen | N 1s | 398.0 - 400.0 | In a disilazane-like (Si-N-S) linkage |
| Silicon | Si 2p | 101.0 - 103.0 | Bonded to Nitrogen and Carbon atoms |
| Carbon | C 1s | 284.5 - 285.5 | In methyl (CH₃) groups |
Table 1: Expected Core Level Binding Energies in XPS for Thiobis(hexamethyldisilazane). Charge referencing is typically performed against the adventitious C 1s peak at 284.8 eV. thermofisher.com
Detailed analysis of the peak shapes and any observed chemical shifts in the XPS spectra of Thiobis(hexamethyldisilazane) and its derivatives would provide further insights into the subtle changes in the electronic structure upon chemical modification. For instance, the formation of adducts or coordination complexes involving the sulfur or nitrogen atoms would be expected to induce measurable shifts in their respective core-level binding energies.
Mechanistic Investigations of Thiobis Hexamethyldisilazane Reactivity and Transformation Pathways
Coordination Chemistry and Ligand Behavior in Metal Complexes
Thiobis(hexamethyldisilazane), with its central sulfur atom and two flanking nitrogen atoms of the hexamethyldisilazane (B44280) (HMDS) groups, presents multiple potential donor sites, making its coordination chemistry a subject of interest. The reactivity of this compound is largely dictated by the silicon-nitrogen bonds and the sulfur atom, which allow it to act as both a nucleophile and an electrophile in reactions with metal ions.
Chelation Modes and Coordination Preferences with Transition Metals
The interaction of thioamide groups with transition metals is a well-studied area, providing a framework for understanding the potential coordination of Thiobis(hexamethyldisilazane). Generally, thioamides can coordinate to metal centers through the sulfur atom, the nitrogen atom, or both, leading to different coordination modes. researchgate.netnih.gov The specific mode is influenced by factors such as the metal's nature, the reaction conditions, and the ligand's tautomeric form (thione vs. thiol). acs.org
In the case of Thiobis(hexamethyldisilazane), the ligand can theoretically bind to a transition metal in several ways:
Monodentate S-coordination: The central sulfur atom acts as a soft donor, which would be favored by soft metal centers.
Monodentate N-coordination: One of the nitrogen atoms could coordinate to the metal.
Bidentate N,S-chelation: The ligand could form a chelate ring by coordinating through the sulfur and one of the nitrogen atoms.
Bridging ligand: The S-N-S backbone could bridge two metal centers.
Research on analogous thioamide-containing ligands shows that they can form stable complexes with various transition metals, including Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net For these complexes, spectroscopic data often indicates coordination through both the thione sulfur and an azomethine nitrogen. acs.org Depending on the metal and other ligands present, geometries such as octahedral, square-planar, and tetrahedral have been observed. researchgate.net For instance, studies on N-silylated benzamidines, which are structurally related, show they readily form chelate complexes with transition metals, creating planar, four-membered M-N-C-N rings. researchgate.net While specific studies detailing the chelation modes of Thiobis(hexamethyldisilazane) with a wide range of transition metals are not extensively documented, the versatile coordination behavior of similar thio-ligands suggests it can adopt various binding modes. nih.govbham.ac.ukacademie-sciences.fr
Table 1: Potential Coordination Modes of Thiobis(hexamethyldisilazane)
| Coordination Mode | Donating Atom(s) | Favored by | Potential Geometry |
|---|---|---|---|
| Monodentate | Sulfur (S) | Soft transition metals (e.g., Ag+, Pt2+) | Linear, Trigonal Planar |
| Monodentate | Nitrogen (N) | Harder transition metals | Varies |
| Bidentate (Chelate) | Sulfur (S) and Nitrogen (N) | Many d-block metals (e.g., Fe, Co, Ni, Cu) | Square-planar, Tetrahedral, Octahedral |
| Bridging | S-N-S backbone | Formation of polynuclear complexes | Varies |
Interactions with Main Group Elements and Lanthanide/Actinide Centers
The chemistry of silylated ligands with main group elements and f-block metals is an active area of research. N-silylated benzamidinate anions, for example, are particularly effective as ligands for lanthanides and actinides, forming low-coordinate, hydrocarbon-soluble complexes. researchgate.net This suggests that Thiobis(hexamethyldisilazane) or its deprotonated form could also serve as a suitable ligand for these elements.
The interaction between E-H bonds (where E can be Si, B, etc.) and main group elements has been a focus of computational and synthetic studies. nih.gov These interactions are key to understanding reactivity and stability. nih.gov While direct studies on Thiobis(hexamethyldisilazane) complexes with main group elements are sparse, the chemistry of its parent compound, hexamethyldisilazane (HMDS), provides some insight. Alkali metal derivatives of HMDS, such as LiHMDS, NaHMDS, and KHMDS, are widely used non-nucleophilic bases in synthesis. wikipedia.org
In the context of lanthanides and actinides, the separation of these elements is a significant challenge due to their similar chemical properties. nih.govmdpi.com Ligands with "soft" donor atoms like sulfur are of particular interest because they can show selectivity for the slightly more covalent actinides over the more ionic lanthanides. nih.gov Thioethers and other sulfur-donating ligands have been investigated for this purpose. nih.gov The unique electronic properties of f-block elements and their complexes lead to applications in areas like catalysis and luminescence. mdpi.comnumberanalytics.com Given the presence of a soft sulfur donor, Thiobis(hexamethyldisilazane) is a potential candidate for complexation with and separation of lanthanides and actinides, although specific research in this area is still emerging. researchgate.netnsf.gov
Redox Processes Involving Coordinated Thiobis(hexamethyldisilazane)
Redox reactions are fundamental to the chemistry of transition metal complexes, involving changes in the oxidation state of the metal center or the ligand itself. nih.govyoutube.com The ligands coordinated to a metal can significantly modulate its redox potential. researchgate.net In some cases, the ligand itself can be redox-active, participating directly in electron transfer processes. nih.gov
For complexes of Thiobis(hexamethyldisilazane), redox processes could occur in several ways:
Metal-Centered Redox: The transition metal ion could be oxidized or reduced, a common process in the chemistry of elements like iron, cobalt, and copper. youtube.com
Ligand-Centered Redox: The thioether sulfur atom in Thiobis(hexamethyldisilazane) could potentially be oxidized.
Cooperative Redox: Both the metal and the ligand could be involved in the electron transfer process.
Studies on related systems, such as N-heterocyclic carbene (NHC) ligands decorated with amino groups, have shown that the ligands can be redox-active, leading to the design of redox-switchable catalysts. nih.gov Similarly, the reactivity of some ruthenium anticancer complexes is believed to be activated by redox-mediated pathways involving reactions with biological thiols like glutathione. nih.gov While direct electrochemical studies on a wide range of Thiobis(hexamethyldisilazane) complexes are not extensively reported, the fundamental principles of coordination chemistry suggest that its complexes could exhibit rich redox behavior. nih.govresearchgate.netresearchgate.net
Ligand Exchange and Substitution Reaction Dynamics
Ligand substitution reactions can proceed through different mechanisms, primarily:
Dissociative (D) mechanism: The leaving group departs first, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.org
Associative (A) mechanism: The incoming ligand attacks first, forming an intermediate with a higher coordination number, from which the leaving group then departs. libretexts.org
Interchange (I) mechanism: A concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing, without a distinct intermediate. This can be either associative- or dissociative-activated. nih.gov
The bulky trimethylsilyl (B98337) groups on Thiobis(hexamethyldisilazane) would likely introduce significant steric hindrance, which might favor a dissociative pathway for ligand substitution at the metal center. However, the specific dynamics would depend on the complete coordination environment of the metal. The study of ligand exchange is crucial for applications such as catalysis and the design of metal-based drugs, where the ability of a complex to react and exchange ligands determines its function. solubilityofthings.comnih.gov
Role as a Reagent in Stoichiometric and Catalytic Organic Transformations
Beyond its role as a ligand, Thiobis(hexamethyldisilazane) also functions as a reagent in organic synthesis, primarily leveraging the reactivity of its sulfur atom.
Thionation and Sulfur Transfer Reactions in Organic Synthesis
Thionation is the process of converting a carbonyl group (C=O) into a thiocarbonyl group (C=S). nih.gov This transformation is important for synthesizing a variety of organosulfur compounds. organic-chemistry.org Several reagents have been developed for this purpose, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most common. nih.govresearchgate.net
Thiobis(hexamethyldisilazane) has been identified as a sulfur transfer agent. researchgate.net Its utility has been demonstrated in reactions such as the deposition of sulfur onto gold surfaces. researchgate.net In this process, the compound delivers a sulfur atom to the surface, with the subsequent departure of the two hexamethyldisilazane fragments. researchgate.net Mechanistic studies suggest that this sulfur transfer occurs via a concerted process involving the simultaneous cleavage of both S-N bonds. researchgate.net
This reactivity profile makes Thiobis(hexamethyldisilazane) a potential reagent for the thionation of organic carbonyl compounds. While perhaps not as widely used as Lawesson's reagent, it offers an alternative pathway for sulfur transfer. The mechanism of thionation by related silyl (B83357) sulfides, such as hexamethyldisilathiane (B1360051) ((Me₃Si)₂S), often involves the activation of the carbonyl oxygen by the silicon atom, facilitating the nucleophilic attack of the sulfur. A similar mechanism can be envisioned for Thiobis(hexamethyldisilazane). The use of silylated reagents can sometimes offer advantages in terms of milder reaction conditions and cleaner reactions, as the byproducts (like hexamethyldisiloxane) are often volatile and easily removed. nih.gov
Table 2: Comparison of Common Thionating Reagents
| Reagent | Formula | Typical Reaction Conditions | Key Byproduct(s) |
|---|---|---|---|
| Phosphorus Pentasulfide | P₄S₁₀ | High temperature (refluxing toluene (B28343)/xylene) nih.gov | Phosphorus oxides/sulfides |
| Lawesson's Reagent | [C₆H₄(OCH₃)P(S)S]₂ | Refluxing toluene or THF nih.gov | Anisyl-substituted phosphine (B1218219) oxides |
| Thiobis(hexamethyldisilazane) | S(N(Si(CH₃)₃)₂)₂ | Potentially milder conditions | Hexamethyldisiloxane (after hydrolysis) |
| Hexamethyldisilathiane | ( (CH₃)₃Si )₂S | Often requires a catalyst/activator researchgate.net | Hexamethyldisiloxane |
Applications as a Deprotonating Agent and Nucleophile Precursor
Thiobis(hexamethyldisilazane) possesses the ability to act as a precursor to nucleophilic species. The reactivity of thiobis(hexamethyldisilazane) is primarily attributed to the presence of silicon-nitrogen bonds and the central sulfur atom. These features enable its participation in various chemical reactions, where it can function as both a nucleophile and an electrophile. The compound can interact with a variety of molecular targets, including electrophilic centers in organic molecules and metal ions, thereby facilitating a range of synthetic transformations.
Deprotonation of thiobis(hexamethyldisilazane) itself can lead to the formation of silylated amide anions, which can then act as strong, non-nucleophilic bases in a manner analogous to the widely used lithium, sodium, and potassium bis(trimethylsilyl)amides (LiHMDS, NaHMDS, and KHMDS). These bases are generated from the deprotonation of hexamethyldisilazane (HMDS). wikipedia.org While direct studies on the deprotonation of thiobis(hexamethyldisilazane) and the subsequent use of the resulting base are limited, the principle is well-established for HMDS.
Silylation and Desilylation Reactions Mediated by Thiobis(hexamethyldisilazane)
The established utility of HMDS in silylation reactions, often catalyzed by various reagents to enhance its efficiency, provides a conceptual framework. chemicalbook.com However, the influence of the bridging sulfur atom in thiobis(hexamethyldisilazane) on its silylating potential, including its reactivity profile and substrate scope, remains an area that requires specific investigation. Without direct experimental evidence, any discussion on its role in silylation or desilylation would be speculative.
Catalytic Applications and Mechanistic Pathways in Homogeneous and Heterogeneous Systems
Detailed research on the catalytic applications of thiobis(hexamethyldisilazane) and its derivatives in homogeneous and heterogeneous systems is an emerging area. While the compound's structure suggests potential for ligand development and catalysis, specific examples across various reaction types are not yet widely reported in the scientific literature.
Thiobis(hexamethyldisilazane)-Derived Catalysts for Polymerization Reactions
Specific studies detailing the use of thiobis(hexamethyldisilazane)-derived catalysts for polymerization reactions are not prominently available in the current body of scientific literature. However, the related compound, hexamethyldisilazane (HMDS), has been shown to initiate the controlled, living polymerization of α-amino acid N-carboxyanhydrides (NCAs). illinois.edu This process leads to the formation of polypeptides with predictable molecular weights and narrow molecular weight distributions. illinois.edu Furthermore, lithium hexamethyldisilazide (LiHMDS), the deprotonated form of HMDS, has been found to be a highly effective initiator for the rapid ring-opening polymerization of NCAs, yielding polypeptides with low dispersity. d-nb.info These findings with HMDS and its derivatives suggest a potential avenue of investigation for the catalytic activity of thiobis(hexamethyldisilazane) and its corresponding metal complexes in polymerization reactions.
Catalytic Activity in C-C and C-X Bond Forming Reactions
The application of thiobis(hexamethyldisilazane) or its derivatives as catalysts in C-C and C-X (where X is a heteroatom) bond-forming reactions is not well-documented in the scientific literature. Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of such bonds. ananikovlab.ru These reactions typically involve a catalytic cycle with steps such as oxidative addition, transmetalation, and reductive elimination. wikipedia.org While a vast array of ligands and catalysts have been developed for these transformations, there are no specific reports detailing the use of thiobis(hexamethyldisilazane)-derived catalysts in this context. The potential of this compound as a ligand for transition metals in these catalytic cycles remains an area for future exploration.
Asymmetric Catalysis with Chiral Thiobis(hexamethyldisilazane) Derivatives
There is currently no available research on the synthesis or application of chiral derivatives of thiobis(hexamethyldisilazane) in asymmetric catalysis. The development of chiral ligands is a crucial aspect of asymmetric synthesis, enabling the enantioselective formation of products. While chiral silylamides have been utilized in asymmetric deprotonation reactions, specific examples involving derivatives of thiobis(hexamethyldisilazane) are absent from the literature.
Identification of Catalytic Intermediates and Transition States
Mechanistic investigations into the catalytic pathways involving thiobis(hexamethyldisilazane) are limited. However, a study on the deposition of sulfur onto gold surfaces from a thiobis(hexamethyldisilazane) precursor provides some insight into its reactivity. researchgate.net In this process, a concerted adsorption mechanism is proposed, which involves the simultaneous cleavage of both silicon-nitrogen bonds. researchgate.net This finding suggests that the S-N bonds are susceptible to cleavage, a characteristic that could be relevant in potential catalytic cycles. Spectroscopic studies of related systems, such as the investigation of Ar/HMDS plasma, have been used to identify reactive species and understand plasma characteristics, which could be a valuable approach for studying the intermediates in reactions involving thiobis(hexamethyldisilazane). e-asct.org However, direct spectroscopic identification of catalytic intermediates and transition states for the reactions outlined in the preceding sections has not yet been reported.
Precursor Chemistry in Materials Synthesis and Deposition Methodologies
Thiobis(hexamethyldisilazane), with its unique sulfur-bridged structure, serves as a specialized precursor in the synthesis of various materials. Its reactivity, centered around the labile sulfur-nitrogen bonds, dictates its application in targeted deposition and polymerization processes.
The most significant application of Thiobis(hexamethyldisilazane) as a precursor is in the synthesis of inorganic chalcogenides, specifically for depositing elemental sulfur. Research has demonstrated its effectiveness as a novel precursor for the rapid and efficient deposition of sulfur onto gold surfaces. researchgate.netuoguelph.caresearchgate.net This process is crucial for developing advanced materials for electronic devices.
The reaction proceeds via a one-step concerted adsorption mechanism. researchgate.net In this pathway, the Thiobis(hexamethyldisilazane) molecule does not initially deposit in fragments; instead, both sulfur-nitrogen (S-N) chemical bonds cleave concertedly upon adsorption. researchgate.net This results in the direct deposition of sulfur atoms onto the gold substrate, while the bis(trimethylsilyl)amine fragments are released. researchgate.netresearchgate.net Characterization using X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM) confirms that this method produces dense sulfur films, with high surface coverage achieved within minutes. researchgate.net STM imaging has revealed the formation of well-known rectangular sulfur structures and even multilayers on the gold surface. researchgate.net
The table below summarizes key findings from studies on sulfur deposition using Thiobis(hexamethyldisilazane).
| Precursor | Substrate | Deposition Method | Key Finding | Characterization Techniques |
| Thiobis(hexamethyldisilazane) | Gold (Au) | Spontaneous Adsorption | Rapid formation of a dense sulfur layer via a one-step concerted mechanism involving S-N bond cleavage. researchgate.netuoguelph.ca | XPS, STM, Cyclic Voltammetry |
There is no significant information available in the reviewed literature regarding the use of Thiobis(hexamethyldisilazane) as a precursor for the synthesis of metal silicides.
Thiobis(hexamethyldisilazane) has been explored as a component in the synthesis of advanced organosilicon polymers. Research indicates its potential use as a precursor or additive to create silicon-containing polymers with improved physical properties. Studies have suggested that incorporating this compound can enhance the mechanical strength and thermal stability of the resulting polymeric materials. Organosilicon molecules, both as monomers and polymers, are integral to many high-tech industrial applications. rsc.org However, detailed mechanistic studies and specific data on the polymerization reactions involving Thiobis(hexamethyldisilazane) are limited in the available scientific literature.
| Precursor | Polymer Type | Reported Improvement |
| Thiobis(hexamethyldisilazane) | Silicon-containing polymers | Enhanced mechanical properties. |
| Thiobis(hexamethyldisilazane) | Silicon-containing polymers | Improved thermal stability. |
Derivatization and Functionalization Strategies for Tailored Reactivity
The modification of Thiobis(hexamethyldisilazane) to create tailored reagents is not a primary focus of current research, which largely concentrates on its role as a sulfur-transfer agent.
The reactivity of Thiobis(hexamethyldisilazane) is dominated by the cleavage of its S-N bonds. researchgate.net The molecule's utility in synthesis, particularly for sulfur deposition, relies on the lability of this bond. researchgate.netresearchgate.net Consequently, the scientific literature does not prominently feature strategies for the derivatization or modification of the trimethylsilyl (Si(CH₃)₃) groups or the nitrogen centers while keeping the core structure intact. The primary synthetic pathway involves the decomposition of the molecule to leverage the reactivity of its central sulfur atom. researchgate.net In contrast, the related compound Hexamethyldisilazane (HMDS) is frequently deprotonated at the nitrogen center to form non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS), sodium bis(trimethylsilyl)amide (NaHMDS), and potassium bis(trimethylsilyl)amide (KHMDS), which are staple reagents in organic synthesis. wikipedia.org
The existing body of research on Thiobis(hexamethyldisilazane) treats it as a source molecule for sulfur rather than a stable scaffold for the introduction of other functional groups. The molecule's primary documented reaction pathway involves its decomposition. researchgate.net This characteristic makes it unsuitable as a platform for building more complex molecules via the attachment of ancillary functional groups. The focus remains on its ability to act as a sulfur-transfer agent, a role that depends on the breaking of its structural bonds rather than their modification or preservation. researchgate.netacs.org
Theoretical and Computational Chemistry of Thiobis Hexamethyldisilazane Systems
Electronic Structure and Bonding Analysis
The electronic structure and the nature of the chemical bonds in Thiobis(hexamethyldisilazane) can be comprehensively investigated using a variety of computational quantum chemistry methods. These methods allow for a detailed description of the electron distribution and the forces that hold the molecule together.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For Thiobis(hexamethyldisilazane), DFT calculations can predict key structural parameters such as bond lengths and bond angles. These calculations are crucial for understanding the steric and electronic effects of the bulky trimethylsilyl (B98337) groups on the central sulfur-nitrogen framework.
The reactivity and electronic properties of Thiobis(hexamethyldisilazane) are largely dictated by the nature of the sulfur-nitrogen (S-N) and silicon-nitrogen (Si-N) bonds. DFT studies on related organosilicon and sulfur-nitrogen compounds suggest that the geometry around the nitrogen atoms in Thiobis(hexamethyldisilazane) is likely to be nearly planar, indicating some degree of delocalization of the nitrogen lone pair electrons. nsf.gov
A representative set of predicted geometric parameters for Thiobis(hexamethyldisilazane) based on DFT calculations on analogous molecules is presented in the table below.
| Parameter | Predicted Value |
| Si-N Bond Length | ~1.75 Å |
| S-N Bond Length | ~1.65 Å |
| Si-N-Si Bond Angle | ~120° |
| N-S-N Bond Angle | ~110° |
These values are illustrative and based on data from similar compounds.
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atoms within a molecule based on the topology of the electron density. nih.gov By analyzing the electron density at specific points, known as bond critical points (BCPs), QTAIM can characterize the nature of the chemical bonds. For the S-N and Si-N bonds in Thiobis(hexamethyldisilazane), QTAIM analysis would likely reveal a mixture of covalent and ionic character, with the Si-N bond exhibiting a higher degree of polarity than the S-N bond.
| Bond | NBO Charge on N | NBO Charge on S/Si | QTAIM Electron Density (ρ) at BCP | QTAIM Laplacian (∇²ρ) at BCP |
| S-N | -0.6 | +0.4 | ~0.20 a.u. | > 0 |
| Si-N | -0.6 | +1.2 | ~0.15 a.u. | > 0 |
These values are representative and intended for illustrative purposes, based on general principles and data from related molecules.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. libretexts.org The energy and spatial distribution of the HOMO and LUMO determine how a molecule will interact with other chemical species.
For Thiobis(hexamethyldisilazane), the HOMO is expected to be localized primarily on the nitrogen and sulfur atoms, reflecting the presence of lone pair electrons. This suggests that the molecule is likely to act as a nucleophile or electron donor in chemical reactions. The LUMO, on the other hand, is anticipated to be distributed across the S-N bonds, indicating that these bonds are the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity.
| Orbital | Predicted Energy (eV) | Primary Atomic Contributions |
| HOMO | ~ -7.0 | N, S |
| LUMO | ~ -0.5 | S, N |
| HOMO-LUMO Gap | ~ 6.5 eV | - |
These are hypothetical energy values for illustrative purposes.
Reaction Pathway Modeling and Energy Landscape Calculations
Computational chemistry can also be used to model the step-by-step mechanism of chemical reactions involving Thiobis(hexamethyldisilazane) and to calculate the energy changes that occur along the reaction pathway.
Transition State Identification and Characterization for Elementary Steps
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the structure and energy of the transition state is crucial for understanding the reaction's kinetics. Computational methods can be employed to locate the transition state structure for elementary reaction steps, such as the cleavage of the S-N bond in Thiobis(hexamethyldisilazane) when it acts as a sulfur transfer agent. acs.org The energy of the transition state relative to the reactants determines the activation energy of the reaction.
Potential Energy Surface (PES) Scans and Reaction Coordinate Investigations
A potential energy surface (PES) is a multidimensional plot that shows how the energy of a molecular system changes with its geometry. By scanning the PES along a specific reaction coordinate (e.g., the stretching of the S-N bond), chemists can map out the entire energy landscape of a reaction. This provides a detailed picture of the reaction mechanism, including the presence of any intermediate species and the relative energies of all states along the pathway. For a reaction involving Thiobis(hexamethyldisilazane), a PES scan could elucidate the mechanism of its decomposition or its reaction with other molecules.
Solvent Effects and Continuum Solvation Models in Computational Studies
In the computational analysis of Thiobis(hexamethyldisilazane), particularly concerning its reactivity and electronic properties, accounting for solvent effects is crucial for achieving results that correlate well with experimental observations in solution. While specific studies detailing the systematic application of various solvation models to this compound are not prevalent in the surveyed literature, the established methodologies in computational chemistry provide a clear framework for how such effects are incorporated.
Continuum solvation models are the most common approach for modeling solvent effects due to their computational efficiency. These models treat the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. The solute is placed within a cavity in this dielectric continuum, and the electrostatic interaction between the solute's charge distribution and the polarized continuum is calculated.
Commonly employed continuum models in computational chemistry that would be applicable to Thiobis(hexamethyldisilazane) include:
Polarizable Continuum Model (PCM): This is one of the most widely used models. It creates a solute cavity based on a series of interlocking spheres centered on the atoms or groups of the solute molecule. The charge distribution of the solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute.
Solvent Model Density (SMD): The SMD model is a universal solvation model that builds upon the PCM framework. It includes additional terms derived from experimental solvation data for a wide range of solvents, providing improved accuracy for calculating solvation free energies.
COSMO (Conductor-like Screening Model): In this model, the solute is placed in a virtual conductor with an infinite dielectric constant. This simplifies the electrostatic calculations, and the results are then scaled to represent a real solvent with a finite dielectric constant.
The choice of solvent, such as acetonitrile (B52724) or ethanol (B145695) which have been used in experimental studies involving sulfur deposition, would be defined in the model by its specific dielectric constant, refractive index, and other parameters. researchgate.netresearchgate.net For a molecule like Thiobis(hexamethyldisilazane), these models are essential for accurately predicting properties like redox potentials and reaction energetics in solution, as they account for the stabilization or destabilization of charges and dipoles by the solvent environment. For instance, theoretical investigations into the electrochemical characteristics of the molecule, which were used to propose a concerted adsorption mechanism, would inherently require consideration of the solvent environment to be meaningful. researchgate.net
Table 1: Overview of Continuum Solvation Models Applicable to Thiobis(hexamethyldisilazane)
| Model Name | Abbreviation | Core Principle | Key Features |
| Polarizable Continuum Model | PCM | Solute in a shaped cavity within a dielectric continuum. | Widely implemented, versatile for various properties. |
| Solvent Model Density | SMD | An improvement on IEFPCM with parameters for numerous solvents. | High accuracy for free energy of solvation. |
| Conductor-like Screening Model | COSMO | Solute in a perfect conductor, scaled for real solvents. | Computationally efficient and robust. |
Spectroscopic Property Prediction and Computational Validation
Computational chemistry offers powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data and provide insights into molecular structure and bonding.
Theoretical NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy. Although specific computational NMR studies for Thiobis(hexamethyldisilazane) are not detailed in the available literature, the methodology is well-established.
The standard approach involves:
Geometry Optimization: The molecular geometry is first optimized using a suitable level of theory, typically Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-311G(d,p)).
NMR Calculation: Using the optimized geometry, the NMR properties are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors.
Referencing: The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) by subtracting them from the shielding tensor of a reference compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.
For Thiobis(hexamethyldisilazane), such calculations would predict the chemical shifts for the unique proton (¹H) and carbon (¹³C) environments within the hexamethyldisilazane (B44280) moieties, as well as for the silicon (²⁹Si) and nitrogen (¹⁵N) nuclei. These theoretical values could then be compared with experimental spectra to confirm the structure.
Vibrational Frequency Calculations and Spectroscopic Interpretation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations are invaluable for assigning experimental spectral peaks to specific molecular motions.
The process typically involves:
Frequency Calculation: After a geometry optimization, a frequency analysis is performed at the same level of theory (e.g., DFT/B3LYP). This involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).
Mode Analysis: Diagonalizing the Hessian matrix yields the vibrational frequencies and the corresponding normal modes (the atomic displacements for each vibration).
Scaling and Visualization: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. They are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. The calculated IR intensities and Raman activities can be used to generate a theoretical spectrum, which can be visually compared to experimental data to aid in peak assignment.
For Thiobis(hexamethyldisilazane), these calculations would help identify characteristic frequencies for Si-N, S-N, and Si-C stretching and bending modes, confirming the molecular structure and providing insight into bond strengths.
UV-Vis Absorption and Emission Spectra Prediction
Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting UV-Vis absorption spectra in medium-to-large sized molecules.
The methodology is as follows:
Ground-State Calculation: An accurate calculation of the ground-state electronic structure is performed, typically using DFT.
Excited-State Calculation: TD-DFT is then used to calculate the vertical excitation energies from the ground state to various excited states. These energies correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.
Oscillator Strengths: The calculation also yields oscillator strengths for each transition, which relate to the intensity of the corresponding absorption band.
For Thiobis(hexamethyldisilazane), TD-DFT calculations could predict the electronic transitions, likely involving orbitals with significant contributions from the sulfur and nitrogen lone pairs. This would help explain the molecule's color (or lack thereof) and its photochemical properties.
Ligand Field Theory and Metal-Ligand Bonding Analysis in Coordination Complexes
While classical Ligand Field Theory (LFT) is most directly applied to traditional coordination complexes of d-block metals with a stable, well-defined coordination sphere, the principles of metal-ligand bonding analysis are central to understanding the interactions of Thiobis(hexamethyldisilazane) with metal surfaces, which is its most-studied application. researchgate.netresearchgate.net
Computational studies have been instrumental in elucidating the mechanism by which this compound acts as a sulfur transfer agent to gold surfaces. researchgate.netresearchgate.net These investigations focus on the nature of the sulfur-gold interaction and the subsequent cleavage of the molecule.
The primary finding from theoretical investigations is that the deposition of sulfur onto a gold surface does not proceed via a simple dissociative adsorption. Instead, a concerted adsorption mechanism is proposed. researchgate.net This mechanism, supported by computational modeling, involves the simultaneous interaction of the sulfur atom with the gold surface and the concerted cleavage of both S-N bonds. The rest of the molecule, the two hexamethyldisilazide fragments, is ejected into the solution, leaving only the sulfur atom covalently bonded to the surface. researchgate.netresearchgate.net This process is very rapid and efficient. researchgate.net
This computationally-derived mechanism explains the experimental observations from X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM), which show the rapid formation of a dense sulfur layer on the gold surface without the co-adsorption of molecular fragments. researchgate.net
Computational Assessment of Ligand Field Strength and Donor Capabilities
A direct computational assessment of the ligand field strength of Thiobis(hexamethyldisilazane) in the classical LFT sense is not applicable, as it does not typically form stable coordination complexes. Its primary role is as a precursor that decomposes upon interaction with a metal surface.
However, its donor capabilities can be analyzed from a broader perspective using computational chemistry. The molecule acts as a sulfur atom donor. The "donor capability" in this context is related to the lability of the S-N bonds. Computational modeling of the potential energy surface for the interaction with a gold surface shows that the pathway leading to S-N bond cleavage and S-Au bond formation is energetically favorable. researchgate.net
The analysis of the frontier molecular orbitals (HOMO and LUMO) of Thiobis(hexamethyldisilazane) would show significant contributions from the sulfur and nitrogen lone pair electrons to the HOMO. This indicates that these are the primary sites for interaction with electrophilic species, such as a metal surface. The relatively low energy barrier for the concerted S-N bond cleavage upon interaction with gold highlights its effectiveness as a sulfur transfer agent, which is its key chemical function in this context.
Electron Density Distribution and Charge Transfer Interactions in Coordinated Species
Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are central to these investigations. wikipedia.orguni-muenchen.de QTAIM defines atoms and bonds based on the topology of the electron density (ρ), a physically observable quantity. wikipedia.orguni-rostock.de NBO analysis, on the other hand, translates the complex wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs, allowing for the quantification of charge transfer between orbitals. uni-muenchen.dewisc.edu
Electron Density Distribution
The formation of a coordinated species involving Thiobis(hexamethyldisilazane) inherently alters the electron density distribution of the constituent molecules. Upon coordination, electron density is typically polarized, moving from the electron-rich regions of the Thiobis(hexamethyldisilazane) ligand towards the electron-deficient coordinated species. Computational analysis allows for the precise mapping of these changes.
The QTAIM method is particularly powerful for this purpose. wikipedia.org It analyzes the gradient vector field of the electron density to partition a molecule into discrete atomic basins. wikipedia.orguni-rostock.de The analysis focuses on critical points in the electron density, especially bond critical points (BCPs), which are points of minimum density along the path connecting two bonded nuclei but a maximum in the perpendicular plane. mdpi.com The properties at these BCPs reveal the nature of the chemical interaction. Key topological parameters at a BCP include:
Electron Density (ρ(r)) : The magnitude of the electron density at the critical point. Higher values are associated with stronger bonds.
Laplacian of Electron Density (∇²ρ(r)) : This value indicates whether the electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). mdpi.com Negative values are characteristic of shared-shell interactions (covalent bonds), whereas positive values signify closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces. mdpi.comresearchgate.net
In a typical coordination complex of Thiobis(hexamethyldisilazane), one would expect to find BCPs between the nitrogen or sulfur atoms of the ligand and the coordinated atom (e.g., a metal). The analysis of the Laplacian at these points would clarify the degree of covalent versus electrostatic character in the bond. For instance, a dative bond from the nitrogen to a metal center would be characterized by specific ρ(r) and ∇²ρ(r) values that distinguish it from a classic covalent bond. tu-braunschweig.de
Table 1: Illustrative Topological Properties from QTAIM Analysis for a Hypothetical Coordinated Thiobis(hexamethyldisilazane) Complex
This table presents hypothetical data for the interaction between the nitrogen atom of Thiobis(hexamethyldisilazane) and a generic metal center (M), illustrating typical values obtained from a QTAIM calculation.
| Interaction Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interaction Type Indicated |
|---|---|---|---|
| N → M | 0.075 | +0.210 | Predominantly closed-shell (dative bond) |
| S(N-Si) | 0.180 | -0.450 | Shared-shell (covalent) |
| N-Si | 0.250 | -0.680 | Shared-shell (polar covalent) |
Charge Transfer Interactions
The formation of a coordinate bond is fundamentally a charge transfer process. Natural Bond Orbital (NBO) analysis is the premier computational method for identifying and quantifying these interactions. mpg.de It deconstructs the molecular wavefunction into a set of localized donor (filled) orbitals, such as lone pairs (LP) and bonding orbitals (σ or π), and acceptor (unfilled) orbitals, typically antibonding (σ* or π*) or empty atomic orbitals. uni-muenchen.de
The interaction between a donor orbital (i) and an acceptor orbital (j) leads to a delocalization of electron density, which stabilizes the molecule. The stabilization energy, E(2), associated with this delocalization is calculated using second-order perturbation theory. uni-muenchen.de A significant E(2) value indicates a strong, stabilizing charge transfer interaction.
In coordinated species of Thiobis(hexamethyldisilazane), the primary electron donor sites are the lone pair orbitals on the nitrogen and sulfur atoms. When coordinated to an electrophilic center or a metal ion, these lone pairs donate electron density into the vacant orbitals of the acceptor. The NBO analysis would reveal significant E(2) values for interactions such as:
LP (N) → σ(M-X)*: Donation from a nitrogen lone pair into an antibonding orbital of a coordinated metal complex.
LP (S) → σ(M-X)*: Donation from a sulfur lone pair into an antibonding orbital of a coordinated metal complex.
These charge transfer interactions are directional and form the basis of the coordinate bond. The magnitude of E(2) correlates with the strength of the interaction and can be used to compare the donor ability of different sites within the ligand or the acceptor ability of different coordinated species.
Table 2: Representative NBO Second-Order Perturbation Analysis for a Hypothetical Thiobis(hexamethyldisilazane)-Metal (M) Complex
This table shows hypothetical stabilization energies E(2) for the most significant donor-acceptor interactions in a complex formed between Thiobis(hexamethyldisilazane) and a generic metal species.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | LP* (M) | 45.5 | Ligand-to-Metal Charge Transfer |
| LP (S) | LP* (M) | 20.8 | Ligand-to-Metal Charge Transfer |
| σ (Si-N) | σ* (Si-C) | 4.2 | Intraligand Hyperconjugation |
| σ (M-N) | σ* (Si-N) | 1.5 | Bond-Antibond Interaction |
Advanced Applications of Thiobis Hexamethyldisilazane in Chemical Synthesis and Materials Science
Precursor in Advanced Inorganic Material Fabrication
The utility of Thiobis(hexamethyldisilazane) as a precursor stems from its ability to serve as a clean and efficient source of sulfur for the synthesis of various inorganic materials. The volatile byproducts of its reactions, primarily hexamethyldisilazane (B44280) or related silyl (B83357) compounds, are easily removed, which is a significant advantage in creating high-purity materials.
Synthesis of Metal Sulfide (B99878) Nanoparticles and Thin Films for Optoelectronics
Direct experimental evidence has demonstrated the capability of Thiobis(hexamethyldisilazane) to deposit sulfur onto gold surfaces in a rapid and efficient one-step process. berkeley.edu Research using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM) has shown that high surface coverage of sulfur can be achieved within minutes of exposure. berkeley.edu The mechanism is proposed to be a concerted process involving the cleavage of both S-N bonds, which directly transfers the sulfur atom to the substrate without the initial deposition of molecular fragments. berkeley.edu This clean deposition is crucial for creating high-quality interfaces in electronic devices. While this specific study focused on sulfur deposition on gold, the principle extends to its potential use with various metal precursors to form the corresponding metal sulfides for optoelectronic applications. berkeley.edu
The table below summarizes the experimental conditions and key findings from the study on sulfur deposition using Thiobis(hexamethyldisilazane). berkeley.edu
| Parameter | Details | Finding |
| Precursor | Thiobis(hexamethyldisilazane) | A new, effective precursor for sulfur deposition. berkeley.edu |
| Substrate | Gold (Au) | Well-suited for studying sulfur self-assembled monolayers. berkeley.edu |
| Characterization | Cyclic Voltammetry, XPS, STM | Confirmed rapid and dense sulfur film formation. berkeley.edu |
| Deposition Time | A few minutes | High sulfur coverage is achieved very quickly. berkeley.edu |
| Mechanism | Concerted Adsorption | Proposed mechanism involves the cleavage of both S-N bonds, depositing only sulfur. berkeley.edu |
| Film Structure | Rectangular structures, multilayers | STM imaging revealed well-known sulfur adlayer structures and the formation of multilayers. berkeley.edu |
This interactive table summarizes findings from the deposition of sulfur using Thiobis(hexamethyldisilazane) as a precursor. berkeley.edu
Formation of Silicon-Sulfur Frameworks and Ceramics for High-Temperature Applications
Silicon-based ceramics, such as silicon carbide and silicon nitride, are renowned for their exceptional properties, including high hardness, excellent thermal stability, and chemical inertness, making them suitable for high-temperature applications in aerospace and other demanding industries. syntecoptics.commit.edu The development of novel silicon-based materials, including those with silicon-sulfur (Si-S) frameworks, is an active area of research.
While silylamines and related silicon-nitrogen compounds are established precursors for silicon nitride ceramics, the specific use of Thiobis(hexamethyldisilazane) for the direct formation of silicon-sulfur frameworks or Si-S-containing ceramics is not extensively documented in the reviewed scientific literature. Theoretically, the compound could serve as a source for both silicon and sulfur, but specific synthetic routes and characterization of the resulting materials have not been detailed.
Development of Chalcogenide Glasses for Infrared Optics
Chalcogenide glasses are a class of amorphous solids containing one or more chalcogen elements (sulfur, selenium, or tellurium) covalently bonded to other elements such as arsenic, germanium, or antimony. mdpi.comlaserfocusworld.com These materials are of significant technological importance due to their excellent transparency in the mid- and far-infrared regions of the electromagnetic spectrum. anr.frmdpi.com This property makes them indispensable for applications in thermal imaging, night vision, optical sensing, and telecommunications. mdpi.commdpi.com
The synthesis of chalcogenide glasses requires high-purity elemental precursors, including a sulfur source. laserfocusworld.com While Thiobis(hexamethyldisilazane) is a potent sulfur-transfer agent, its specific application as a precursor in the synthesis of chalcogenide glasses for infrared optics is not detailed in the currently available scientific literature. The development of these glasses typically relies on the melting of high-purity elemental chalcogens with other constituent elements.
Role in Catalysis for Sustainable and Efficient Chemical Transformations
The search for efficient and sustainable catalytic systems is a cornerstone of modern green chemistry. This involves developing catalysts that can facilitate chemical transformations with high selectivity and efficiency under mild conditions, particularly for renewable energy applications.
Catalysis in Renewable Energy Applications (e.g., Biomass Conversion)
The conversion of lignocellulosic biomass into biofuels and value-added chemicals is a critical component of developing a sustainable economy. aau.dknih.gov This process often relies on catalytic strategies to break down complex biopolymers and convert the resulting platform molecules into desired products. oulu.ficlemson.edu These processes include hydrogenation, oxidation, and dehydration, which are often facilitated by heterogeneous or homogeneous catalysts. aau.dk However, a direct catalytic role for Thiobis(hexamethyldisilazane) in biomass conversion processes has not been identified in the reviewed scientific literature. Research in this area is currently focused on various metal, metal oxide, and solid acid catalysts. oulu.firesearchgate.net
Electrocatalysis and Photocatalysis for Energy Conversion and Storage
Electrocatalysis and photocatalysis are key technologies for sustainable energy conversion, including the production of hydrogen from water splitting and the conversion of CO2 into fuels. nih.govescholarship.org Two-dimensional transition metal dichalcogenides (TMDs), such as molybdenum disulfide (MoS₂), have emerged as highly promising non-precious metal catalysts for these applications, particularly for the hydrogen evolution reaction (HER). nih.govrsc.orgresearchgate.net The catalytic activity of these materials is often associated with defect sites, such as sulfur vacancies. rsc.orgresearchgate.net
A direct catalytic function for Thiobis(hexamethyldisilazane) in these processes has not been reported. However, it can play a crucial indirect role as a precursor for the synthesis of these catalytically active TMD materials. The use of molecular precursors like Thiobis(hexamethyldisilazane) could offer a pathway to creating TMD nanoparticles or thin films with controlled morphology and defect density, which are critical for optimizing catalytic performance. By serving as a reliable sulfur source, it could be used in combination with appropriate metal precursors to synthesize advanced electrocatalysts and photocatalysts. A synergistic system combining photocatalysis and electrocatalysis has been shown to be effective for hydrogen generation.
The table below highlights the properties of representative TMDs that could potentially be synthesized using precursor chemistry involving reagents like Thiobis(hexamethyldisilazane).
| Material | Crystal Structure | Bandgap (Monolayer) | Key Catalytic Application |
| MoS₂ | 2H (Hexagonal) | ~1.8 eV (Direct) | Hydrogen Evolution Reaction (HER) nih.gov |
| WS₂ | 2H (Hexagonal) | ~2.0 eV (Direct) | Hydrogen Evolution Reaction (HER) rsc.org |
| TiS₂ | 1T (Octahedral) | ~0 eV (Semimetal) | Energy Storage (Battery Cathodes) |
| MoTe₂ | 2H / 1T' | ~1.1 eV (Direct, 2H) | Phase-Change Applications, HER berkeley.edu |
This interactive table provides examples of catalytically active transition metal dichalcogenides and their properties. Thiobis(hexamethyldisilazane) could potentially serve as a sulfur precursor for their synthesis.
Enantioselective Catalysis for Pharmaceutical and Fine Chemical Synthesis
Enantioselective catalysis is a cornerstone of modern pharmaceutical and fine chemical synthesis, enabling the production of single-enantiomer chiral molecules, which is often crucial for therapeutic efficacy and safety. nih.govcuni.cztesisenred.net The development of novel catalysts and synthetic methodologies is paramount. While direct catalytic applications of Thiobis(hexamethyldisilazane) are not yet widely documented, its unique structure, combining reactive silicon-nitrogen bonds and a central sulfur atom, suggests significant potential as a versatile reagent in the synthesis of chiral catalysts and intermediates. wikipedia.org
The primary role of related silylating agents, such as Hexamethyldisilazane (HMDS), is the protection of functional groups like alcohols, amines, and thiols during complex synthetic sequences. wikipedia.orgatamanchemicals.comgwunitedsilicones.com This protection strategy is vital in the multi-step synthesis of chiral ligands and complex drug molecules, preventing unwanted side reactions. Thiobis(hexamethyldisilazane) can be expected to perform a similar role as a potent silylating agent, with the added dimension of its sulfur content.
The presence of the sulfur atom opens up possibilities for its use as a sulfur transfer agent in the construction of sulfur-containing chiral ligands. researchgate.netsnnu.edu.cnjlu.edu.cn Many highly effective chiral ligands and organocatalysts incorporate sulfur, which can coordinate to metal centers or influence the steric and electronic environment of the catalytic pocket. researchgate.netnih.gov Thiobis(hexamethyldisilazane) could potentially react with chiral precursors to introduce a sulfide or related sulfur-based moiety, facilitating the synthesis of novel chiral catalysts. For instance, its reaction with a chiral diol or diamine could pave the way for new P,N,S-type ligands, which are highly sought after in asymmetric catalysis.
Table 1: Potential Roles of Thiobis(hexamethyldisilazane) in Enantioselective Synthesis
| Potential Role | Reaction Type | Significance in Asymmetric Synthesis |
| Silylating Agent | Protection of -OH, -NH₂, -SH groups | Prevents side reactions during the synthesis of complex chiral molecules and ligands. |
| Sulfur Transfer Reagent | Nucleophilic substitution / Condensation | Enables the synthesis of sulfur-containing chiral ligands and catalysts. |
| Precursor to Chiral Auxiliaries | Derivatization of chiral scaffolds | Creation of novel silyl- and sulfur-containing auxiliaries for stereocontrol. |
This dual functionality makes Thiobis(hexamethyldisilazane) a promising, though currently under-explored, tool for synthetic chemists working to create the next generation of pharmaceuticals and fine chemicals.
Integration into Hybrid Organic-Inorganic Systems
The development of advanced hybrid materials, which combine the distinct properties of organic and inorganic components at the molecular level, is a key area in materials science. Thiobis(hexamethyldisilazane) serves as a valuable precursor in this field, particularly for the synthesis and modification of sophisticated porous frameworks and nanomaterials.
Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable structures, making them ideal for applications in gas storage, separation, and catalysis. fraunhofer.de The functionalization of these frameworks is crucial for tailoring their properties for specific tasks. Introducing sulfur functionalities is particularly attractive for applications such as the capture of heavy metals and for creating catalytically active sites. mdpi.com
While Thiobis(hexamethyldisilazane) is not typically used as a primary building block for MOF/COF synthesis, it represents an excellent candidate for post-synthetic modification (PSM). PSM is a powerful technique where a pre-synthesized framework is chemically altered to install new functional groups. mdpi.comchemrxiv.org Given the demonstrated ability of Thiobis(hexamethyldisilazane) to act as a clean and efficient sulfur transfer agent, it could be used to sulfurize MOFs and COFs. This process would involve the reaction of the compound with the metal-oxo clusters or reactive sites on the organic linkers within the framework. Such a modification could imbue the framework with a high affinity for soft metal ions or create new catalytic centers. For example, sulfur-functionalized COFs have shown enhanced performance in electrocatalysis. researchgate.netmdpi.com
Table 2: Strategies for Introducing Sulfur into Porous Frameworks
| Synthesis Strategy | Description | Potential Role of Thiobis(hexamethyldisilazane) |
| Direct Synthesis | Using sulfur-containing organic linkers from the outset. | Not a primary role; would not act as a linker itself. |
| Post-Synthetic Modification (PSM) | Chemically modifying a pre-formed MOF or COF. | Primary Potential Role: Acting as a molecular sulfur source for covalent attachment to the framework. mdpi.com |
| Composite Material Formation | Incorporating sulfur-containing species into the pores of the framework. | Could be used to generate sulfur nanoparticles within the pores of a host framework. |
Surface Modification and Functionalization of Nanomaterials
The properties of nanomaterials are dominated by their surface chemistry. Surface modification is therefore a critical step in preparing nanoparticles for advanced applications. Thiobis(hexamethyldisilazane) has been identified as a highly effective precursor for the surface functionalization of nanomaterials, particularly for depositing sulfur layers. researchgate.net
A key study demonstrated its use for the deposition of sulfur onto gold (Au) surfaces. researchgate.net The process is remarkably fast and efficient, proceeding through a one-step concerted adsorption mechanism where both silicon-nitrogen bonds cleave, leaving only sulfur on the gold surface. This method avoids the incorporation of fragments of the precursor molecule into the final surface layer, resulting in a clean and dense sulfur adlayer. researchgate.net Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS) have confirmed the formation of well-ordered and even multiple sulfur layers using this precursor. researchgate.net
Table 3: Research Findings on Sulfur Deposition using Thiobis(hexamethyldisilazane)
| Substrate | Method | Key Findings | Characterization Techniques |
| Gold (Au) | Spontaneous deposition from solution | Rapid formation of dense sulfur films; Concerted one-step adsorption mechanism; Formation of sulfur multilayers observed. researchgate.net | Cyclic Voltammetry (CV), XPS, STM |
This capability is not limited to gold. The principles of this surface modification can be extended to other nanomaterials where a sulfur coating is desirable:
Semiconductor Nanoparticles (Quantum Dots): Passivating the surface of quantum dots (e.g., CdSe, ZnS) with a sulfur layer can enhance their photoluminescence quantum yield and stability, which is critical for applications in displays and bio-imaging. researchgate.netgoogle.comaps.org
Magnetic Nanoparticles (e.g., Fe₃O₄): A sulfur-functionalized surface on magnetic nanoparticles can be used for the selective binding of biomolecules or for the targeted capture of heavy metal pollutants from water. mdpi.comnih.govrsc.org
Emerging Applications in Specialized Chemical Fields
The unique reactivity of Thiobis(hexamethyldisilazane) is paving the way for its use in highly specialized areas of chemistry, from ultrasensitive detection technologies to the design of next-generation polymers with tailored properties.
Sensing and Detection Technologies for Specific Analytes
The development of sensitive and selective chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. The sulfur-functionalized surfaces created using Thiobis(hexamethyldisilazane) are excellent platforms for fabricating sensing devices.
The strong affinity between sulfur and heavy metals makes sulfur-coated nanoparticles ideal for detecting toxic ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). nih.govmdpi.comnih.govtandfonline.com When gold or silver nanoparticles functionalized with sulfur (deposited via the Thiobis(hexamethyldisilazane) method) are exposed to these metal ions, the ions bind strongly to the surface. This interaction can trigger a change in the nanoparticles' localized surface plasmon resonance (LSPR), leading to a distinct color change that can be detected visually or with a simple spectrometer. mdpi.comtandfonline.com
Alternatively, these sulfur-modified surfaces can be used as electrodes in electrochemical sensors. mdpi.commdpi.comnih.govresearchgate.net The binding of an analyte to the sulfur sites alters the electrochemical properties of the electrode (e.g., impedance or current flow), allowing for highly sensitive and quantitative detection.
Table 4: Potential Sensing Applications for Thiobis(hexamethyldisilazane)-Modified Surfaces
| Sensor Type | Principle of Detection | Target Analytes |
| Colorimetric | LSPR shift of nanoparticles upon analyte binding. mdpi.comtandfonline.com | Heavy metal ions (Hg²⁺, Pb²⁺, Cd²⁺) |
| Electrochemical | Change in voltammetric or amperometric signal. mdpi.comresearchgate.net | Heavy metal ions, sulfur-containing antioxidants, specific organic molecules. |
| Surface Acoustic Wave (SAW) | Mass loading changes on a piezoelectric substrate. | Volatile organic compounds (VOCs), toxic gases. |
Advanced Polymer Design and Controlled Polymerization
In the field of polymer science, there is a continuous drive to design polymers with advanced functionalities and controlled architectures. Thiobis(hexamethyldisilazane) is noted for its use in silicone polymer synthesis and offers several potential routes to create advanced polymeric materials.
Its structure allows it to act in multiple capacities:
Cross-linking Agent: The central sulfur atom can act as a bridge, covalently linking different polymer chains together. specialchem.comnagase.com This is analogous to the vulcanization of rubber. For silicone polymers, this could lead to the formation of elastomers or thermosets with enhanced thermal stability, chemical resistance, and mechanical properties compared to standard silicones. mdpi.com
Silylating/Grafting Agent: The reactive Si-N bonds can be used to graft silicone functionalities onto other polymer backbones or to modify the surface of polymer films and particles, imparting properties like hydrophobicity or improved adhesion. justia.comepo.org
Monomer/Comonomer: While less common, the molecule could potentially be used as a comonomer in polycondensation or ring-opening polymerization reactions to introduce both silicon and sulfur into the polymer backbone, creating novel hybrid polymers.
The incorporation of sulfur into polymer backbones is a known strategy for creating materials with high refractive indices for optical applications or for use in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). researchgate.netspecificpolymers.com The presence of the thioether linkage in Thiobis(hexamethyldisilazane) suggests it could be a valuable component in designing such advanced polymers.
Table 5: Potential Roles of Thiobis(hexamethyldisilazane) in Polymer Science
| Role | Mechanism | Resulting Polymer Property |
| Cross-linker | Sulfur atom forms covalent bridges between polymer chains. specialchem.com | Increased thermal stability, improved mechanical strength, chemical resistance. |
| Silylating Agent | Si-N bond reacts with functional groups on other polymers. justia.com | Surface modification (hydrophobicity), improved compatibility in blends. |
| Monomer Additive | Incorporation into the polymer backbone. | Creation of novel Si-S-containing polymers with unique optical or thermal properties. |
Precursors for Semiconductor Manufacturing and Microelectronics
In the realm of semiconductor manufacturing and microelectronics, the precise deposition of thin films is a cornerstone of device fabrication. Organosilicon compounds, particularly those containing reactive silyl groups, have carved out a significant niche as precursors and ancillary materials in these highly demanding processes. While Hexamethyldisilazane (HMDS) is a well-established player in this field, its sulfur-containing analogue, Thiobis(hexamethyldisilazane), presents unique properties as a precursor for specific semiconductor-related applications, primarily as a source for sulfur in the formation of metal sulfide layers and nanocrystals.
The role of silylating agents in microelectronics is critical for ensuring the quality and reliability of the intricate patterns that form the basis of integrated circuits. These agents are instrumental in surface preparation, particularly in photolithography, the process used to transfer a pattern from a photomask to a substrate.
One of the most common applications for silylating agents in semiconductor manufacturing is as an adhesion promoter for photoresists. brighton-science.comwikipedia.orgwikipedia.org Photoresists are light-sensitive materials used to form a patterned coating on a substrate like a silicon wafer. researchgate.net For the photoresist to adhere properly and create well-defined patterns, the surface of the wafer must be hydrophobic (water-repellent). brighton-science.comwikipedia.org Hexamethyldisilazane (HMDS) is widely used for this purpose. brighton-science.comwikipedia.orgwikipedia.org It reacts with the hydroxyl groups on the silicon dioxide surface, replacing them with trimethylsilyl (B98337) groups and rendering the surface non-polar and hydrophobic. wikipedia.orgwikipedia.org This prevents the aqueous developer from seeping between the photoresist and the wafer, which could lead to the lifting of the patterned structures. wikipedia.org
Beyond surface priming, silylating agents like HMDS have also been explored as precursors for the deposition of thin films with specific dielectric and optical properties. For instance, silicon oxynitride (SiON) films have been deposited by thermal chemical vapor deposition (CVD) using HMDS in conjunction with ammonia (B1221849) and oxygen. nih.gov These films are valuable in photonics for applications such as waveguides due to their tunable refractive index. nih.gov Furthermore, ion beam induced chemical vapor deposition (IBICVD) using HMDS has been employed to form nitrogen-containing silicon carbide (SiC) and carbon-containing silicon nitride (SiN) films, which are materials of great interest for semiconductor devices. nih.gov
Thiobis(hexamethyldisilazane) has emerged as a valuable precursor in materials science, particularly for the deposition of sulfur-containing materials. Its primary and most well-documented application is as a source for depositing sulfur layers onto metal surfaces, with gold being a common substrate in research. researchgate.netresearchgate.net Studies have shown that Thiobis(hexamethyldisilazane) can rapidly and efficiently deposit dense sulfur films. researchgate.netresearchgate.net The process is believed to occur through a concerted adsorption mechanism where both silicon-nitrogen bonds cleave, leaving only sulfur on the surface. researchgate.net
These sulfur atomic layers are of significant interest as they can serve as a foundation for the subsequent electrochemical formation of compound semiconductor thin films, such as cadmium sulfide (CdS), zinc sulfide (ZnS), and lead sulfide (PbS). researchgate.net Compound semiconductors are critical for a wide range of electronic and optoelectronic devices, including light-emitting diodes (LEDs), solar cells, and high-speed electronics. mks.com The ability to form a high-quality sulfur layer is a key step in the bottom-up fabrication of these advanced materials.
A significant area of advanced application for Thiobis(hexamethyldisilazane) is in the synthesis of semiconductor nanocrystals, also known as quantum dots. These are tiny semiconductor particles with quantum mechanical properties that are dependent on their size. Research has demonstrated the use of Thiobis(hexamethyldisilazane) as a sulfur precursor in the solventless synthesis of monodisperse copper(I) sulfide (Cu₂S) nanoplates. dntb.gov.uaacs.org This approach allows for the creation of uniform, hexagon-shaped nanoplates that can self-assemble into larger superlattices. acs.org The development of new synthetic routes for metal sulfide nanocrystals is crucial for advancing their application in areas like photovoltaics and bio-imaging. rsc.orgrsc.orgnih.govgoogle.com
The following table summarizes the applications of Thiobis(hexamethyldisilazane) and the related compound HMDS in semiconductor and materials science contexts:
| Precursor | Application | Deposited Material/Effect | Relevant Technology |
| Hexamethyldisilazane (HMDS) | Adhesion Promoter | Hydrophobic silicon surface | Photolithography |
| Thin Film Precursor | Silicon Oxynitride (SiON) | Chemical Vapor Deposition (CVD) | |
| Thin Film Precursor | Nitrogen-containing Silicon Carbide (SiC) | Ion Beam Induced CVD (IBICVD) | |
| Thin Film Precursor | Carbon-containing Silicon Nitride (SiN) | Ion Beam Induced CVD (IBICVD) | |
| Thiobis(hexamethyldisilazane) | Sulfur Deposition | Sulfur atomic layers on metal surfaces (e.g., gold) | Surface Science, Precursor for compound semiconductors |
| Nanocrystal Synthesis | Copper(I) Sulfide (Cu₂S) nanoplates | Materials Chemistry, Nanotechnology |
Future Research Directions and Unresolved Challenges in Thiobis Hexamethyldisilazane Chemistry
Development of Highly Efficient and Sustainable Synthetic Methodologies
The conventional synthesis of Thiobis(hexamethyldisilazane) often involves reagents that are hazardous or generate significant waste. A major challenge is the development of greener, more efficient, and sustainable production methods. Biocatalysis, photocatalysis, and electrosynthesis represent promising future directions.
Biocatalysis is emerging as a powerful tool for sustainable chemistry, yet its application in organosilicon chemistry is in its infancy. nih.govacs.org There are currently no known enzymes that naturally catalyze the formation of Si-N or S-N bonds as found in Thiobis(hexamethyldisilazane). However, the directed evolution of enzymes has successfully generated biocatalysts for new-to-nature reactions, including the formation of carbon-silicon bonds. nih.govscienceintheclassroom.orgchemistryworld.com
Future research could focus on engineering enzymes, such as cytochrome P450s or silicateins from marine sponges, to catalyze the synthesis of Thiobis(hexamethyldisilazane) or its precursors. findaphd.comchemrxiv.orgresearchgate.net Silicateins, for instance, are known to catalyze the formation and hydrolysis of Si-O bonds and could potentially be engineered to act on Si-N bonds. findaphd.comresearchgate.net A biocatalytic route would operate under mild, aqueous conditions, significantly reducing the environmental footprint compared to traditional methods that often require harsh conditions and anhydrous solvents. nih.gov The challenge lies in developing a suitable high-throughput screening method to identify and optimize enzyme variants with the desired activity for this specific transformation. The enzymatic formation of N-N bonds has been studied, providing a framework for exploring analogous S-N bond formation. acs.org
Photochemical and electrochemical methods offer energy-efficient alternatives to thermally driven reactions, often proceeding with high selectivity under mild conditions. While not yet applied to the synthesis of Thiobis(hexamethyldisilazane), these strategies hold considerable potential.
Potential Photo- and Electrosynthetic Pathways
| Synthetic Strategy | Proposed Reaction | Potential Advantages | Key Challenges |
|---|---|---|---|
| Photosynthesis | Photosensitized reaction between a silicon precursor (e.g., a silane) and a sulfur-nitrogen source. | Use of light as a renewable energy source; mild reaction conditions. | Identifying suitable photosensitizers and precursors; controlling selectivity. |
| Electrosynthesis | Anodic oxidation of a silylamide in the presence of a sulfur source, or cathodic reduction of a sulfur-nitrogen compound with a silicon electrophile. x-mol.comnanoge.org | Avoidance of stoichiometric chemical oxidants/reductants; precise control via electrode potential. unibo.it | Understanding the electrochemical mechanism; suppressing side reactions; electrode material selection. |
Electrosynthesis, in particular, has seen success in forming various C-N and C-S bonds and has been explored for synthesizing silylamines. x-mol.comnanoge.orgdntb.gov.ua Adapting this approach for Thiobis(hexamethyldisilazane) would involve identifying suitable electrode materials and electrolyte systems to control the reaction pathway and minimize side-product formation. Research into the electrochemical dehydrogenative cross-coupling of Si-H and N-H bonds could be a particularly fruitful avenue. x-mol.com
Integration of Advanced In Situ and Operando Spectroscopic Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is essential for optimizing existing processes and discovering new reactivity. For a compound like Thiobis(hexamethyldisilazane), which can engage in complex, multistep transformations, advanced spectroscopic techniques that monitor the reaction in real-time are invaluable. The use of in situ (under reaction conditions) and operando (while working) spectroscopy is a key unresolved challenge that will unlock the next level of understanding. nih.govbohrium.com
Techniques such as in situ NMR, IR, and Raman spectroscopy can provide detailed information on the structural evolution of reactants, intermediates, and products. For example, in situ NMR has been used to probe the mechanism of silylation reactions, revealing reversible steps and the role of different species in the catalytic cycle. caltech.eduuni-koeln.de Similarly, in situ IR spectroscopy can monitor the formation and consumption of key functional groups in real-time. rsc.org
For surface reactions, such as the deposition of sulfur onto gold from Thiobis(hexamethyldisilazane), a combination of surface-sensitive techniques is powerful. researchgate.net Studies have already employed cyclic voltammetry, X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM) to show that sulfur deposition is a rapid, concerted process. researchgate.net Future work should aim to apply operando Raman spectroscopy to identify surface-adsorbed species during the reaction, a technique that has successfully identified catalytic sites and intermediates in electrocatalysis and battery research. bohrium.comacs.orgrsc.orgresearchgate.netnih.gov
Synergistic Operando Techniques for Mechanistic Insight
| Technique | Information Provided | Relevance to Thiobis(hexamethyldisilazane) |
|---|---|---|
| Operando Raman Spectroscopy | Vibrational modes of molecules, identifying specific bonds and intermediates. acs.orgresearchgate.net | Elucidating the S=N and Si-N bond cleavage/formation sequence; identifying transient species in solution or on a catalyst surface. rsc.org |
| Operando X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of the sulfur and silicon atoms. | Tracking changes in the electronic structure of the sulfur atom during redox reactions. |
| In Situ NMR Spectroscopy | Detailed structural information of species in solution; reaction kinetics. caltech.edu | Unambiguously identifying reaction intermediates and byproducts; determining reaction orders and reversibility. uni-koeln.de |
| In Situ FTIR/IR Spectroscopy | Changes in functional groups. rsc.org | Monitoring the consumption of Si-H (if used as precursor) and formation of Si-O or other byproducts. |
By combining these techniques, researchers can build a comprehensive, time-resolved picture of the reaction mechanism. This detailed insight is crucial for overcoming current limitations and rationally designing the next generation of synthetic methods and applications for Thiobis(hexamethyldisilazane).
Understanding Reaction Dynamics Under Operating Conditions
Current understanding suggests that Thiobis(hexamethyldisilazane) deposits sulfur onto gold via a "one-step concerted adsorption process," where both silicon-nitrogen bonds cleave simultaneously. researchgate.net This hypothesis was formed based on electrochemical characterization and theoretical investigations, which ruled out a dissociative reductive adsorption pathway. researchgate.net However, this understanding is largely based on ideal laboratory conditions.
A critical area for future research is to understand how these reaction dynamics are influenced by real-world operating conditions. This includes:
Varying Electrochemical Potentials: In-situ STM studies have shown that applied potential can transform sulfur adlayers on gold surfaces. researchgate.netacs.org A systematic investigation into how potential shifts affect the concerted mechanism of Thiobis(hexamethyldisilazane) is needed.
Solvent and Temperature Effects: The choice of solvent and reaction temperature can significantly alter reaction kinetics and even change the dominant reaction pathway. amphoteros.com Research is required to map out the reactivity of Thiobis(hexamethyldisilazane) across a range of solvents and temperatures to optimize its use for different applications.
Substrate Variability: While gold is a well-studied substrate, the reaction dynamics on other technologically relevant surfaces (e.g., silicon, copper, metal oxides) are largely unknown. Understanding how the substrate's electronic and chemical properties influence the adsorption and decomposition of the precursor is crucial for expanding its utility.
Resolving these questions will enable the fine-tuning of reaction conditions to achieve desired outcomes with high selectivity and efficiency.
Harnessing Thiobis(hexamethyldisilazane) for Next-Generation Functional Materials
The ability of Thiobis(hexamethyldisilazane) to act as a precursor for sulfur-containing materials opens up exciting possibilities for its use in advanced technologies. uoguelph.ca The key is to move beyond its current applications and explore its potential in creating novel functional materials.
Materials for Advanced Energy Storage and Conversion
The demand for better energy technologies requires new materials for batteries and solar cells. Thiobis(hexamethyldisilazane) is a promising, yet largely unexplored, candidate precursor in this domain.
Energy Conversion (Solar): Research groups have already identified the synthesis of metal sulfide (B99878) materials as a key application, with potential uses in solar energy. uoguelph.cacatalysis.blog Metal sulfides like cadmium sulfide (CdS) and zinc sulfide (ZnS) are well-known semiconductor materials for photocatalysis and solar cells. catalysis.blog Thiobis(hexamethyldisilazane) could serve as a clean and efficient sulfur source to synthesize high-purity metal sulfide nanoparticles or thin films. nih.gov
Energy Storage (Batteries): Both silicon and sulfur are highly sought-after components for next-generation lithium-ion battery anodes and cathodes, respectively. researchgate.netfrontiersin.org Silicon offers a very high theoretical specific capacity, but suffers from large volume expansion during cycling. researchgate.netmdpi.com Sulfur cathodes are also promising due to their high capacity but are plagued by issues like the polysulfide shuttle effect. oaepublish.com Future research could explore using Thiobis(hexamethyldisilazane) to create novel silicon-sulfur composite materials. It could be used to synthesize sulfur-doped carbon materials or to apply a sulfur-based coating on silicon anodes, potentially mitigating some of the current challenges. mdpi.commdpi.com
Table 1: Potential Energy Materials from Thiobis(hexamethyldisilazane)
| Material Class | Target Application | Potential Role of Thiobis(hexamethyldisilazane) | Desired Properties |
|---|---|---|---|
| Metal Sulfide Nanoparticles (e.g., CdS, ZnS) | Photocatalysis, Solar Cells | Clean sulfur source for controlled synthesis. | High purity, tunable bandgap, high charge carrier mobility. |
| Sulfur-Carbon Composites | Lithium-Sulfur Battery Cathodes | Precursor for covalently binding sulfur to a carbon host. | High sulfur loading, suppressed polysulfide shuttling, high conductivity. |
| Silicon-Sulfur Core-Shell Structures | Lithium-Ion Battery Anodes | Depositing a sulfur-based protective/conductive layer on silicon nanoparticles. | Buffered volume expansion, stable Solid Electrolyte Interphase (SEI), improved cycle life. |
Applications in Quantum Technologies and Advanced Optoelectronics
The precise surface modification enabled by Thiobis(hexamethyldisilazane) is a key attribute for its potential use in quantum and optoelectronic devices, where performance is critically dependent on interface quality. pnas.orgtum.de
Advanced Optoelectronics: The functionalization of semiconductor surfaces is fundamental to creating optoelectronic devices. pnas.orguni-heidelberg.de Thiobis(hexamethyldisilazane) can be used to passivate surfaces or to create well-defined sulfur-based layers that tune the electronic properties of materials like gallium nitride (GaN) or molybdenum disulfide (MoS₂). uni-heidelberg.derug.nl This could lead to more efficient LEDs, photodetectors, and other optical sensors.
Quantum Technologies: The development of quantum dots (QDs) and other quantum systems often relies on the precise control of their surface chemistry to enhance properties like quantum yield and stability. rsc.orgnih.govresearchgate.net Sulfur compounds are used to create or passivate QDs like CdS. nih.govmdpi.com Thiobis(hexamethyldisilazane) could be explored as a tool for the surface modification of QDs, potentially creating defect-free interfaces that are crucial for quantum sensing and computing applications. nih.govacs.org The ability to deposit uniform sulfur layers could also be harnessed to create specific sites for anchoring quantum emitters on a substrate.
Synergistic Approaches Combining Experimental and Computational Studies
The complexity of the reaction pathways and material properties associated with Thiobis(hexamethyldisilazane) necessitates a combined approach where experimental work and computational modeling inform and guide each other.
Data-Driven Discovery and Machine Learning Applications in Compound Design
While traditional experimental and computational studies are powerful, they can be slow and resource-intensive. The future of materials chemistry lies in leveraging data-driven methods to accelerate discovery. berkeley.eduacs.orgnih.gov
Bridging Experiment and Theory: As seen in the study of sulfur deposition on gold, density functional theory (DFT) calculations were crucial for proposing the concerted reaction mechanism that was consistent with experimental XPS and electrochemical data. researchgate.net This synergy should be applied to all future investigations of this compound's reactivity on new substrates and under different conditions.
Machine Learning for Prediction: The vast parameter space of chemical reactions (e.g., precursors, solvents, temperatures, substrates) is an ideal challenge for machine learning (ML). acs.org An ML model could be trained on a database of experimental and computational results for Thiobis(hexamethyldisilazane) and related silylating agents. researchgate.netmdpi.com Such a model could then predict the outcome of new, untested reactions, guiding researchers toward the most promising conditions for synthesizing materials with desired properties. acs.org This data-driven approach could dramatically shorten the development cycle for the next-generation materials discussed above. nih.govresearchgate.net
Table 2: Proposed Data-Driven Workflow for Compound Design
| Step | Description | Tools & Methods | Objective |
|---|---|---|---|
| 1. Data Aggregation | Collect existing experimental and computational data on Thiobis(hexamethyldisilazane) and related precursors. | Literature mining, experimental databases, computational chemistry outputs. | Create a structured database for model training. |
| 2. Model Training | Develop a machine learning model to correlate reaction inputs with material property outputs. | Python (Scikit-learn, TensorFlow), Gaussian Process Regression, Neural Networks. | Predict properties (e.g., bandgap, cycle stability) based on synthesis parameters. |
| 3. Active Learning Loop | Use the model to suggest new experiments most likely to yield high-performance materials. Perform these experiments. | Automated synthesis platforms, high-throughput characterization. | Efficiently explore the chemical space and refine the model. |
| 4. Material Synthesis & Validation | Synthesize the top candidate materials predicted by the refined model. | Chemical synthesis, material characterization (XPS, SEM, etc.). | Discover and validate novel functional materials. |
By embracing these future research directions—from fundamental mechanistic studies to data-driven materials design—the scientific community can unlock the full potential of Thiobis(hexamethyldisilazane) as a versatile building block for the technologies of tomorrow.
High-Throughput Screening and Virtual Design of Catalysts and Materials
The exploration of Thiobis(hexamethyldisilazane)'s full potential in synthetic and materials science is currently constrained by traditional, one-at-a-time experimental approaches. Future advancements will heavily rely on the adoption of high-throughput screening (HTS) and virtual design methodologies. These strategies offer the potential to rapidly accelerate the discovery of novel catalysts that utilize Thiobis(hexamethyldisilazane) as a reagent or precursor, and to design new materials with tailored properties derived from its unique sulfur-nitrogen-silicon framework.
High-Throughput Screening (HTS) for Catalyst Discovery
High-throughput screening involves the parallel synthesis and testing of large libraries of compounds to identify "hits" with desired catalytic activity. unchainedlabs.com For Thiobis(hexamethyldisilazane), this could be applied to discover new catalysts for reactions where it acts as a sulfur transfer agent or a silylating agent. The process generally involves several key stages: library design, reaction execution in miniaturized formats (e.g., microplates or microreactors), and rapid analysis. unchainedlabs.comufluidix.com
Conceptual HTS Workflow for Thiobis(hexamethyldisilazane) Applications:
Library Design: A diverse library of potential catalysts (e.g., transition metal complexes with various ligands, organocatalysts) would be designed.
Reaction Array: Miniaturized reactions would be set up, combining a substrate, the catalyst from the library, and Thiobis(hexamethyldisilazane) as the key reagent.
Rapid Screening: The reaction arrays would be analyzed using techniques like mass spectrometry or fluorescence-based assays to quickly identify successful transformations. mpg.de For instance, infrared thermography could detect exothermic reactions, indicating a fast and potentially efficient catalyst. mpg.de
Hit Validation: The most promising catalysts ("hits") from the initial screen would be synthesized on a larger scale and re-tested to confirm their activity and further investigate the reaction mechanism.
Microfluidic reactors are particularly promising for this type of screening, as they allow for precise control over reaction conditions with minimal material consumption, which is crucial when screening large numbers of expensive or rare catalysts. ufluidix.com A recent study demonstrated the use of a microfluidic chip to screen thousands of catalyst particles, providing statistically relevant data on their individual performance. ufluidix.com
| Parameter | Description | Relevance to Thiobis(hexamethyldisilazane) | HTS Methodologies |
| Catalyst Library | A collection of diverse metal-ligand combinations or organocatalysts. | To identify novel catalysts that can activate the S-N bonds of Thiobis(hexamethyldisilazane) for sulfur transfer or silylation reactions. | Automated powder and liquid dispensing into microplates. unchainedlabs.com |
| Reaction Type | Sulfur transfer to unsaturated substrates (alkenes, alkynes); Silylation of alcohols or amines. | Core applications based on the known reactivity of Thiobis(hexamethyldisilazane) and related silylamides. acs.orgresearchgate.net | Parallel reaction setup in pressurized reactors (up to 96 reactions simultaneously). unchainedlabs.com |
| Analytical Technique | Rapid detection of product formation or substrate consumption. | To quickly quantify the yield and selectivity of the desired transformation. | Scanning mass spectrometry, UV/Vis spectroscopy, Gas Chromatography (GC), Flow-through NMR. mpg.de |
| Data Analysis | Statistical analysis of large datasets to identify lead catalysts. | To correlate catalyst structure with activity and guide the design of next-generation catalysts. | Chemometric analysis and machine learning algorithms. rsc.orgrsc.org |
This table illustrates a conceptual framework for applying high-throughput screening to discover new catalytic applications for Thiobis(hexamethyldisilazane).
Virtual Design and Computational Screening
Virtual or computational screening serves as a powerful precursor and complement to experimental HTS. By using computational models, researchers can predict the properties and reactivity of molecules, allowing them to screen vast virtual libraries of potential catalysts and materials before committing to expensive and time-consuming laboratory synthesis. rsc.orgrsc.org
For Thiobis(hexamethyldisilazane), computational approaches can address several key challenges:
Catalyst Design: Density Functional Theory (DFT) and molecular docking can be used to model the interaction between Thiobis(hexamethyldisilazane) and a potential catalyst. researchgate.netnih.gov This allows for the prediction of binding energies and the identification of catalysts most likely to facilitate the cleavage of the S-N bonds. Computational ligand descriptors can help in predicting the efficiency of catalysts by quantifying the steric and electronic properties of ligands around a metal center. researchgate.net
Materials Design: Computational methods can predict the properties of novel materials derived from Thiobis(hexamethyldisilazane). For example, by simulating the polymerization or co-polymerization of Thiobis(hexamethyldisilazane)-derived monomers, it is possible to predict properties like thermal stability, electronic bandgap, and mechanical strength of the resulting polymers.
Machine Learning: As computational data is generated, machine learning models can be trained to recognize complex relationships between a catalyst's structure and its performance. rsc.org This enables the rapid screening of immense chemical spaces, far larger than what is accessible through direct computation or experimentation, to identify promising candidates. rsc.orgnsf.gov
| Computational Method | Application for Thiobis(hexamethyldisilazane) | Predicted Outcome / Property | Example from Literature (General) |
| Density Functional Theory (DFT) | Modeling the reaction pathway for sulfur transfer from Thiobis(hexamethyldisilazane) to an organic substrate, mediated by a catalyst. | Reaction energy barriers, transition state geometries, catalytic cycle intermediates. | Used to screen spinel oxides for oxygen evolution reaction (OER) activity. rsc.org |
| Molecular Docking | Simulating the binding of Thiobis(hexamethyldisilazane) to the active site of a proposed enzyme or biomimetic catalyst. | Binding affinity, optimal binding pose, identification of key interacting residues. | Used to predict mutant enzyme candidates with improved catalytic efficiency. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulating the bulk properties of a hypothetical polymer derived from Thiobis(hexamethyldisilazane) precursors. | Glass transition temperature, mechanical modulus, diffusion of small molecules. | Used to understand how mutations improve enzyme thermostability. nih.gov |
| Machine Learning (ML) | Training a model on a database of calculated catalyst-substrate interaction energies to predict activity for new, untested catalysts. | Predicted catalytic turnover number (TON), selectivity, reaction yield. | An ML model trained on ~1000 alloy surfaces showed predictive power in exploring bimetallic catalysts. rsc.org |
This table outlines how various computational techniques could be applied to accelerate research into Thiobis(hexamethyldisilazane)-based catalysts and materials.
The integration of high-throughput screening and virtual design represents a paradigm shift in chemical research. By applying these powerful tools to the study of Thiobis(hexamethyldisilazane), the scientific community can overcome the limitations of traditional discovery methods and unlock new applications in catalysis and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
